8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
8-bromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSWEPMUVKUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619185 | |
| Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-48-6 | |
| Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Chemical Properties of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, alongside a review of the biological activities and mechanisms of action associated with its core scaffold.
Core Chemical and Physical Properties
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is a brominated derivative of the benzoxazinone heterocyclic system. While experimentally determined data for some of its properties are not extensively reported in publicly available literature, a combination of vendor information and predictive modeling provides the following insights.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₂ | [Oakwood Chemical, Achmem] |
| Molecular Weight | 228.04 g/mol | [Achmem] |
| CAS Number | 688363-48-6, 321436-06-0 | [Oakwood Chemical, Parchem] |
| Appearance | Light brown to brown solid | [ChemicalBook] |
| Boiling Point (Predicted) | 379.9 ± 42.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.676 ± 0.06 g/cm³ | [ChemicalBook] |
| pKa (Predicted) | 11.84 ± 0.20 | [ChemicalBook] |
| Storage Conditions | Sealed in dry, 2-8°C | [Achmem] |
Note: Predicted values are generated through computational algorithms and may not reflect experimentally determined values.
Synthesis and Characterization
The synthesis of the broader class of 2H-benzo[b][1]oxazin-3(4H)-one derivatives has been described through various chemical reactions. A common synthetic route involves the condensation, reduction, O-alkylation, and Smiles rearrangement of appropriate starting materials.[2] For instance, derivatives have been synthesized using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as precursors.[2]
General Synthetic Workflow:
Caption: Generalized synthetic pathway for 2H-benzo[b][1]oxazin-3(4H)-one derivatives.
Characterization of these compounds typically involves standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.
Biological Activity and Signaling Pathways of the Benzoxazinone Scaffold
The 2H-benzo[b][1]oxazin-3(4H)-one core is a recognized pharmacophore, and its derivatives have been extensively investigated for a range of biological activities. It is important to note that the following information pertains to derivatives and the broader scaffold, as specific biological data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is limited.
Anticancer Activity:
Numerous studies have highlighted the potential of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
-
PI3K/mTOR Pathway Inhibition: Certain derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[3]
-
CDK9 Inhibition: A series of 2H-benzo[b][1]oxazin-3(4H)-one derivatives have been developed as selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator in hematologic malignancies.
-
Induction of Apoptosis and DNA Damage: Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and cause DNA damage.
Illustrative Signaling Pathway in Cancer:
An In-depth Technical Guide to 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and platelet aggregation inhibitory effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one and its related derivatives, aimed at supporting research and development in the pharmaceutical sciences.
Chemical and Physical Properties
While there is some ambiguity in the literature regarding the definitive CAS number for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, the most consistently cited identifier is CAS Number 688363-48-6 .[2][3] Another CAS number, 321436-06-0, has also been associated with this compound, though it is sometimes linked to the 7-bromo isomer.[1]
The fundamental properties of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 688363-48-6 | [2][3] |
| Molecular Formula | C8H6BrNO2 | [2][3][4] |
| Molecular Weight | 228.05 g/mol | [2][3] |
| SMILES | C1C(=O)NC2=C(O1)C(=CC=C2)Br | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis
One common method for the synthesis of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold involves the reaction of a 2-aminophenol derivative with a haloacetyl halide, followed by intramolecular cyclization. For the 8-bromo derivative, the starting material would likely be 2-amino-3-bromophenol.
A general synthetic approach is outlined below:
Studies on related compounds suggest that a Smiles rearrangement can be a key step in the formation of the benzoxazinone ring.[1] The bromination of the parent 2H-1,4-benzoxazin-3(4H)-one has also been investigated, which could be an alternative synthetic route.[5]
Biological Activity and Therapeutic Potential
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological data for the 8-bromo isomer is limited in the available literature, numerous studies on its derivatives highlight the therapeutic potential of this chemical class.
Anticancer Activity
Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have shown promising anticancer activity against a variety of human cancer cell lines, including lung, liver, breast, and colon cancer.[6][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), which can lead to DNA damage in cancer cells.[6][7]
The table below summarizes the in vitro anticancer activity of some representative 2H-benzo[b][1]oxazin-3(4H)-one derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 14b | A549 (lung) | 7.59 ± 0.31 | [6][7] |
| Derivative 14c | A549 (lung) | 18.52 ± 0.59 | [6][7] |
| PI3K/mTOR inhibitor 8d-1 | PI3Kα | 0.00063 | [8] |
| PI3K/mTOR inhibitor 8d-1 | HeLa | 1.35 | [6] |
| PI3K/mTOR inhibitor 8d-1 | A549 | 1.22 | [6] |
Signaling Pathways in Anticancer Activity:
Several signaling pathways have been implicated in the anticancer effects of benzoxazinone derivatives. One notable pathway is the PI3K/Akt/mTOR pathway , which is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, and survival.[8][9] Certain derivatives of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one have been identified as potent dual inhibitors of PI3K and mTOR.[8]
Another relevant pathway is the ATR/CHK1/Cdc25C signaling pathway , which is involved in the DNA damage response. Some benzoxazinone derivatives have been shown to induce DNA damage, leading to cell cycle arrest in the G2/M phase through the activation of this pathway.[6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, including neurodegenerative disorders. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation.[10][11]
The Nrf2-HO-1 Signaling Pathway:
A key mechanism underlying the anti-inflammatory effects of these compounds appears to be the activation of the Nrf2-HO-1 signaling pathway .[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress-induced damage. By activating this pathway, benzoxazinone derivatives can reduce the production of pro-inflammatory mediators.[10]
Platelet Aggregation Inhibition
Certain derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine 5'-diphosphate (ADP).[1] This suggests potential applications in the development of antithrombotic agents.
The table below shows the inhibitory activity of some synthesized benzoxazinone derivatives on ADP-induced platelet aggregation.
| Compound | IC50 (µmol/L) |
| 7a | 10.14 |
| 7b | 12.35 |
| 7c | 15.67 |
| 7d | 18.83 |
| 7e | 11.29 |
| 7f | 13.51 |
| 7g | 16.42 |
| Ticlopidine (control) | 3.18 |
| Aspirin (control) | 6.07 |
| Data from Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 204-6.[1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of 2H-benzo[b][1]oxazin-3(4H)-one derivatives are described in the scientific literature. Below are generalized workflows for common assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to study the effects of a compound on signaling pathways.
Conclusion
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is a member of a promising class of heterocyclic compounds with a broad spectrum of potential therapeutic applications. While research specifically focused on the 8-bromo isomer is still emerging, the extensive studies on related derivatives provide a strong rationale for its further investigation. The demonstrated anticancer, anti-inflammatory, and platelet aggregation inhibitory activities of the benzoxazinone scaffold, coupled with insights into their mechanisms of action involving key signaling pathways, make these compounds attractive candidates for drug discovery and development programs. Further research is warranted to fully elucidate the specific properties and therapeutic potential of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [oakwoodchemical.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
In-Depth Technical Guide: 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details its physicochemical properties, outlines a plausible synthetic pathway with experimental protocols, and discusses the potential biological significance of the broader benzoxazinone scaffold, for which this compound is a key derivative.
Core Compound Data
A summary of the key quantitative data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is presented below, providing a ready reference for researchers.
| Property | Value |
| Molecular Weight | 228.05 g/mol |
| Molecular Formula | C₈H₆BrNO₂ |
| CAS Number | 688363-48-6 |
Synthetic Protocols
The synthesis of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one can be achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-3-bromophenol, followed by a cyclization reaction.
Step 1: Synthesis of 2-Amino-3-bromophenol
A detailed experimental protocol for the synthesis of the starting material, 2-amino-3-bromophenol, is as follows:
Materials:
-
6-bromo-2-methoxyaniline
-
Dichloromethane (DCM)
-
1.0 M Boron tribromide in DCM
-
Methanol
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Under cooling conditions in an ice bath, a solution of 6-bromo-2-methoxyaniline (1.01 g, 5 mmol) in dichloromethane (30 mL) is prepared.
-
To this solution, a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) is added slowly and dropwise via a syringe.
-
The reaction mixture is then allowed to slowly warm to room temperature and is stirred continuously overnight.
-
Upon completion of the reaction, the mixture is quenched by the addition of methanol (10 mL).
-
The solvent is subsequently removed using a rotary evaporator to yield the target product, 2-amino-3-bromophenol.[2]
Step 2: Synthesis of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
Materials:
-
2-Amino-3-bromophenol
-
Chloroacetyl chloride
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetone, DMF)
-
Standard laboratory glassware for reflux and purification
General Procedure:
-
2-amino-3-bromophenol is dissolved in a suitable solvent, and a base is added to the mixture.
-
Chloroacetyl chloride is then added dropwise to the reaction mixture, typically at a controlled temperature.
-
The reaction is then heated to reflux and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching, extraction, and subsequent purification, often by recrystallization or column chromatography, to yield the final product, 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Potential Biological Significance
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological target of the 8-bromo derivative has not been definitively elucidated in the available literature, the core structure has been investigated for its potential as:
-
Anticancer Agents: Derivatives of this scaffold have shown inhibitory activity against key cancer-related enzymes such as Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinases (PI3K). These enzymes are critical components of DNA repair and cell signaling pathways, respectively, and their inhibition can lead to cancer cell death.
-
Anti-inflammatory Agents: The benzoxazinone core has been explored for its anti-inflammatory properties.
-
Antidiabetic and Hypolipidemic Agents: Certain derivatives have been investigated for their potential in managing diabetes and high cholesterol.
-
Ferroptosis Inhibitors: More recently, this class of compounds has been identified as potential inhibitors of ferroptosis, a form of programmed cell death.
-
CDK9 Inhibitors: Some derivatives have been shown to inhibit Cyclin-dependent kinase 9 (CDK9), a target in hematologic malignancies.
Given this broad spectrum of activity, it is plausible that 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one could be a valuable tool compound for probing these or other biological pathways. Further research is warranted to determine its specific molecular targets and mechanism of action.
Technical Guide: Solubility Profile of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
Technical Guide: Solubility Profile of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the solubility of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a qualitative assessment of its expected solubility based on its chemical structure, a detailed, generalized experimental protocol for determining its thermodynamic solubility, and a workflow visualization for this procedure. No specific signaling pathways involving the title compound have been sufficiently detailed in the literature to warrant a diagrammatic representation.
Compound Profile
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is a heterocyclic organic compound. The benzoxazinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of platelet aggregation and activity as PI3Kα or CDK9 inhibitors.[2][3][4]
| Property | Value | Source |
| CAS Number | 688363-48-6 | [1][5] |
| Molecular Formula | C₈H₆BrNO₂ | [1][5] |
| Molecular Weight | 228.04 g/mol | [1] |
| Canonical SMILES | C1C(=O)NC2=C(O1)C(=CC=C2)Br | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Qualitative Solubility Assessment
Based on its molecular structure, a qualitative prediction of the solubility of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one can be inferred:
-
Aqueous Solubility: The molecule possesses a polar lactam group capable of hydrogen bonding. However, the presence of a hydrophobic benzene ring and a large, non-polar bromine atom is expected to significantly limit its solubility in water and other polar protic solvents.
-
Polar Aprotic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). These solvents can effectively solvate the polar lactam moiety without the energetic penalty of disrupting a strong hydrogen-bonding network.
-
Non-Polar Solvents: Limited to moderate solubility is expected in non-polar solvents like toluene or hexane, primarily driven by the aromatic ring and bromo-substituent.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a generalized, standard protocol for determining the thermodynamic solubility of a crystalline compound.
4.1 Principle
This method measures the equilibrium concentration of a solute in a given solvent at a specific temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
4.2 Materials and Equipment
-
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (crystalline solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
4.3 Procedure
-
Preparation: Add an excess amount of crystalline 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is necessary (e.g., 2-5 mg).
-
Solvent Addition: Add a precise volume of the desired solvent to the vial (e.g., 1.0 mL).
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
4.4 Data Analysis
-
Generate a calibration curve by plotting the peak area from the HPLC analysis against a series of known standard concentrations.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent. The result is typically expressed in units of µg/mL or mg/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Involvement in Signaling Pathways
The search of available literature did not identify specific, validated signaling pathways directly modulated by 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. However, various derivatives that share the core 2H-benzo[b][1]oxazin-3(4H)-one scaffold have been synthesized and investigated as potent inhibitors in critical cell signaling pathways. For instance, different derivatives have been designed as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth, and as selective CDK9 inhibitors for treating hematologic malignancies.[3][4][6] Without specific data for the title compound, creating a signaling pathway diagram would be speculative and is therefore omitted.
References
- 1. achmem.com [achmem.com]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one [oakwoodchemical.com]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data and Experimental Protocols for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Spectral Data and Experimental Protocols for 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables summarize the predicted spectral data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. These predictions are based on the known spectral characteristics of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold and the influence of a bromine substituent on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 9.0 | br s | 1H | N-H |
| ~7.2 - 7.0 | m | 2H | Ar-H |
| ~6.9 - 6.7 | m | 1H | Ar-H |
| 4.65 | s | 2H | O-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~145 | Ar-C (C-O) |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~118 | Ar-C |
| ~115 | Ar-C-Br |
| ~68 | O-CH₂ |
Table 3: Predicted IR Spectral Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Ar C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide) |
| ~1600, ~1480 | Medium-Strong | Ar C=C Stretch |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1100 | Medium | C-N Stretch |
| ~800 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 227/229 | High | [M]⁺ (presence of Br isotope pattern) |
| 199/201 | Medium | [M-CO]⁺ |
| 148 | Medium | [M-Br]⁺ |
| 120 | Medium | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~16 ppm
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: ~240 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press.
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Assign the observed bands to specific functional groups and vibrational modes within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
Mass Spectrum Acquisition (EI):
-
The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Note the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways to explain the observed peaks, which can provide structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of the heterocyclic compound 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. While the specific historical narrative of this particular derivative is intrinsically linked to the broader exploration of the 2H-benzo[b]oxazin-3(4H)-one core, this document will provide a comprehensive overview of the foundational discoveries, key synthetic milestones, and the burgeoning biological significance of this important chemical class.
A Historical Perspective: The Genesis of the Benzoxazinone Core
The journey of the 2H-benzo[b]oxazin-3(4H)-one scaffold, the parent structure of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, began in the early 20th century. The first documented synthesis of a related benzoxazinone derivative was reported in 1902 by Heller and Fiesselmann.[1][2] Their work laid the groundwork for the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones through the reaction of anthranilic acids with aroyl chlorides.[2] This seminal work opened the door to the exploration of this new class of heterocyclic compounds.
It was not until decades later that the broader class of benzoxazines, including the 2H-benzo[b][3]oxazin-3(4H)-one isomers, garnered significant attention from the scientific community. Researchers began to recognize the therapeutic potential of this scaffold, leading to the development of a diverse array of synthetic methodologies and the discovery of a wide range of biological activities. Today, the benzoxazinone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with significant pharmacological properties, including anti-inflammatory, analgesic, antifungal, and anticancer activities.[4]
Physicochemical Properties of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
While extensive experimental data for the titular compound is not widely published, its fundamental properties have been cataloged.
| Property | Value |
| CAS Number | 688363-48-6 |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.05 g/mol |
This data is compiled from chemical supplier information.
Synthesis and Experimental Protocols
The synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and its derivatives generally follows established routes for the formation of the benzoxazinone ring system. A common and effective method involves the cyclization of a substituted 2-aminophenol with a suitable reagent.
General Experimental Protocol for the Synthesis of Substituted 2H-benzo[b]oxazin-3(4H)-ones
This protocol is a generalized representation based on common synthetic strategies for this class of compounds.
Step 1: N-Chloroacetylation of a Substituted 2-Aminophenol
A solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-4-bromophenol for the synthesis of 8-bromo-2H-benzo[b]oxazin-3(4H)-one) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is cooled in an ice bath. To this stirred solution, a solution of chloroacetyl chloride in the same solvent is added dropwise. A base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the N-chloroacetylated intermediate.
Step 2: Intramolecular Cyclization
The crude N-chloroacetylated intermediate is dissolved in a suitable solvent, such as acetone or ethanol. A base, typically potassium carbonate or sodium hydride, is added to the solution, and the mixture is heated to reflux. The progress of the intramolecular cyclization to form the 2H-benzo[b]oxazin-3(4H)-one ring is monitored by TLC. Once the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 2H-benzo[b]oxazin-3(4H)-one derivative.
Characterization
The synthesized compounds are typically characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the molecule, showing the characteristic chemical shifts and coupling constants for the protons and carbons in the benzoxazinone ring and its substituents. For example, in derivatives, the methylene protons of the oxazinone ring typically appear as a singlet in the ¹H NMR spectrum.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.[5]
Biological Activity and Therapeutic Potential
The 2H-benzo[b]oxazin-3(4H)-one scaffold has been identified as a key pharmacophore in a multitude of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic activities.
Anticancer Activity
A significant area of research has focused on the anticancer properties of benzoxazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 7a (a 2H-benzo[b][3]oxazin-3(4H)-one derivative) | ADP-induced platelet aggregation | 10.14 |
| 14b (linked to 1,2,3-triazole) | A549 (lung) | 7.59 ± 0.31 |
| 14c (linked to 1,2,3-triazole) | A549 (lung) | 18.52 ± 0.59 |
| c5 (linked to 1,2,3-triazole) | Huh-7 (liver) | 28.48 |
| c18 (linked to 1,2,3-triazole) | Huh-7 (liver) | 19.05 |
| 8d-1 (4-phenyl substituted) | HeLa (cervical) | 1.35 |
| 8d-1 (4-phenyl substituted) | A549 (lung) | 1.22 |
This table summarizes IC₅₀ values for various 2H-benzo[b]oxazin-3(4H)-one derivatives from multiple studies.[3][5][6][7]
Enzyme Inhibition and Signaling Pathways
One of the key mechanisms through which benzoxazinone derivatives exert their anticancer effects is through the inhibition of critical signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and has been a primary target for drug development.
Several 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[7][8] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
Other Biological Activities
Beyond cancer, derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory activity: Certain derivatives have shown the ability to reduce the production of pro-inflammatory mediators.[9]
-
Anticonvulsant activity: Some have been evaluated for their potential in treating seizures.
-
Platelet aggregation inhibition: The ability to inhibit platelet aggregation suggests potential applications in cardiovascular diseases.[6]
Future Directions
The 2H-benzo[b]oxazin-3(4H)-one core, including its 8-bromo derivative, continues to be a fertile ground for drug discovery and development. Future research is likely to focus on:
-
Synthesis of novel derivatives: The exploration of new substitution patterns on the benzoxazinone ring to enhance potency and selectivity for specific biological targets.
-
Mechanism of action studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects.
-
Structure-activity relationship (SAR) studies: Elucidating the relationships between the chemical structure of these compounds and their biological activity to guide the design of more effective drugs.
-
Preclinical and clinical development: Advancing the most promising candidates through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Potential Research Applications of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of the novel heterocyclic compound, 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. While direct research on this specific molecule is nascent, this document synthesizes the extensive data available on the broader benzoxazinone class and its halogenated derivatives to project its therapeutic and scientific promise. The benzoxazinone scaffold is a well-established pharmacophore, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a bromine atom at the 8-position is anticipated to modulate these activities, offering a unique avenue for drug discovery and development.
Core Chemical Information
| Property | Value | Reference |
| IUPAC Name | 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one | N/A |
| CAS Number | 688363-48-6 | N/A |
| Molecular Formula | C₈H₆BrNO₂ | N/A |
| Molecular Weight | 228.05 g/mol | N/A |
Synthesis and Chemical Properties
The synthesis of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one can be approached through established methodologies for benzoxazinone synthesis. A common route involves the cyclization of a substituted 2-aminophenol with a suitable two-carbon synthon. For the target compound, this would likely involve the reaction of 2-amino-3-bromophenol with an appropriate reagent like chloroacetyl chloride, followed by intramolecular cyclization. The reactivity of the benzoxazinone core, particularly at the C2 and C4 positions, allows for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.[3]
Potential Research Applications
Based on the known biological activities of the benzoxazinone scaffold and its bromo-substituted analogs, the following research applications for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one are proposed:
Anticancer Drug Discovery
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents.[3][4][5] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.[5][6] The presence of halogen atoms, including bromine, on the benzoxazinone ring has been shown to be compatible with or even enhance cytotoxic activity against cancer cells.[7][8]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Benzoxazinone derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and caspases.[5]
-
Cell Cycle Arrest: Some derivatives can arrest the cell cycle, preventing cancer cell proliferation.[6]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, crucial for cancer cell growth and survival, has been identified as a target for some benzoxazinone derivatives.[9][10]
-
Targeting G-quadruplex Structures: Certain benzoxazinone derivatives have been found to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[4]
Diagram: Potential Anticancer Signaling Pathways of Benzoxazinones
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazinone Core: A Scaffolding for Diverse Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazinone heterocyclic system stands as a privileged scaffold in medicinal chemistry and drug discovery, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the benzoxazinone core structure, its synthesis, and its profound biological significance, with a focus on its therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.
Introduction to the Benzoxazinone Core
Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring with a carbonyl group.[1] The arrangement of the nitrogen and oxygen atoms within the oxazine ring, along with the position of the carbonyl group, gives rise to various isomers, with 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones being prominent examples.[2] This core structure is not only prevalent in numerous natural products but has also inspired the synthesis of a vast library of derivatives with a wide array of pharmacological properties.[2]
The inherent chemical features of the benzoxazinone nucleus, including its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions, contribute to its ability to interact with a multitude of biological targets. This versatility has led to the identification of benzoxazinone derivatives with potent anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and herbicidal activities.[1][2][3]
Synthesis of the Benzoxazinone Core
The construction of the benzoxazinone scaffold can be achieved through various synthetic strategies, often utilizing readily available starting materials. A common and versatile method involves the reaction of anthranilic acid derivatives with acyl chlorides, anhydrides, or other electrophilic reagents.[4]
One illustrative example is the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, which can be prepared through a multi-step process involving the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization.[5]
A general synthetic workflow for the preparation of benzoxazinone derivatives is depicted below:
Numerous variations and alternative synthetic routes have been developed, including metal-catalyzed reactions and multi-component reactions, offering access to a wide diversity of substituted benzoxazinones.[6]
Biological Significance and Therapeutic Applications
The benzoxazinone core is a key pharmacophore in a multitude of biologically active compounds. The following sections detail its significance in various therapeutic areas, supported by quantitative data where available.
Anticancer Activity
Benzoxazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
Mechanism of Action: Targeting the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[10]
Mechanism of Action: Targeting c-Myc G-Quadruplex DNA
The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is implicated in many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA secondary structure.[11] Stabilization of this G4 structure can repress c-Myc transcription. Certain benzoxazinone derivatives have been shown to bind to and stabilize the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell growth.[1][12]
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. mdpi.com [mdpi.com]
- 5. inspiralis.com [inspiralis.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Advantage: A Technical Guide to Bromine Substitution in Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic modification of bioactive scaffolds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. Among the various chemical modifications, halogenation, and particularly bromination, has emerged as a powerful tool for enhancing the potency, selectivity, and metabolic stability of drug candidates. This technical guide provides an in-depth exploration of the role of bromine substitution in bioactive compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical and pharmacokinetic consequences of incorporating bromine atoms into molecular structures, present comparative quantitative data, detail relevant experimental protocols, and visualize key signaling pathways modulated by brominated compounds.
The strategic incorporation of a bromine atom can profoundly influence a molecule's interaction with its biological target. This is largely attributed to bromine's unique properties, including its size, electronegativity, and ability to form halogen bonds—a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site.[1][2] These interactions can lead to enhanced binding affinity and selectivity for target proteins.[2] Furthermore, the introduction of bromine can block sites of metabolism, thereby increasing the metabolic stability and prolonging the in vivo half-life of a compound.[3]
This guide will provide a detailed examination of these effects through the lens of specific case studies, focusing on classes of compounds where bromination has been shown to be particularly advantageous, such as quinolines, flavonoids, and chalcones.
Data Presentation: The Quantitative Impact of Bromination
The introduction of bromine into a bioactive molecule can lead to significant and measurable improvements in biological activity. The following tables summarize quantitative data from various studies, directly comparing the bioactivity of brominated compounds with their non-brominated or less-brominated analogs.
| Compound Class | Compound | Brominated Analog | Target/Assay | IC50/MIC (µM) of Compound | IC50/MIC (µM) of Brominated Analog | Fold Improvement | Reference |
| Quinolines | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | HeLa (cervical cancer) cells | >100 | 18.7 | >5.3 | [4] |
| 6,8-Dibromoquinoline | 6,8-Dibromo-5-nitroquinoline | HeLa (cervical cancer) cells | Inactive | 24.1 | N/A | [5] | |
| Flavonoids | Kaempferol | 3',5'-Dibromo-kaempferol (F5a) | α-Glucosidase Inhibition | 25.34 | 13.89 | 1.8 | [6] |
| Luteolin | 3',5'-Dibromo-luteolin (F6a) | α-Glucosidase Inhibition | 15.72 | 8.28 | 1.9 | [6] | |
| Chalcones | Chalcone Derivative | Brominated Chalcone (H72) | MGC803 (gastric cancer) cells | Not specified | 3.57 | Not specified | [2] |
| Furanones | Furanone Derivative | Brominated Furanone (BF8) | E. coli Biofilm Inhibition | Not specified | IC50 > 400 | Not specified | [7] |
| Compound Class | Compound | Pharmacokinetic Parameter | Value for Non-Brominated Compound | Value for Brominated Compound | Reference |
| Flame Retardants | Bisphenol A (BPA) | Human Serum Albumin (HSA) Binding | Less efficient | More efficient (TBBPA) | [8] |
| Bisphenol S (BPS) | Human Serum Albumin (HSA) Binding | Less efficient | More efficient (TBBPS) | [8] | |
| General | General Trend | Plasma Protein Binding | Generally lower | Generally higher | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating brominated bioactive compounds.
Synthesis of Brominated Compounds
Synthesis of 5,7-Dibromo-8-hydroxyquinoline:
-
Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.
-
Add a solution of bromine (2.1 equivalents) in chloroform dropwise to the 8-hydroxyquinoline solution over 5-10 minutes at room temperature in the dark.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the resulting mixture with a 5% sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.[9]
Synthesis of (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a Brominated Chalcone):
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) and 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add a 30% aqueous solution of sodium hydroxide to the mixture.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Collect the resulting pale yellow solid by filtration.
-
Wash the solid with distilled water and dry.
-
Purify the product by repeated recrystallization from acetone.[9]
Biological Assays
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (brominated and non-brominated analogs) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
Antibacterial Assay (Minimum Inhibitory Concentration - MIC):
-
Prepare a series of dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacteria.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[11]
Metabolic Stability Assay (Human Liver Microsomes):
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the test compound and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[12]
Plasma Protein Binding Assay (Equilibrium Dialysis):
-
Add the test compound to plasma in the donor chamber of a rapid equilibrium dialysis (RED) device.
-
The recipient chamber contains a protein-free buffer.
-
Incubate the device at 37°C with shaking to allow the unbound drug to diffuse across the semi-permeable membrane and reach equilibrium.
-
After incubation, collect samples from both the donor and recipient chambers.
-
Analyze the concentration of the compound in both chambers using LC-MS/MS.
-
Calculate the percentage of the compound bound to plasma proteins.[7][13]
Western Blot for MAPK Phosphorylation:
-
Treat cells with the bioactive compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK as a loading control.[1][14][15]
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow cells on coverslips and treat them with the test compound.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., BSA).
-
Incubate the cells with a primary antibody against Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope to observe the subcellular localization of Nrf2.[5][16]
Signaling Pathways and Visualizations
Brominated bioactive compounds have been shown to modulate key signaling pathways involved in cellular stress responses and proliferation. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways and the potential points of intervention for brominated molecules.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by brominated compounds.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by brominated chalcones.
Conclusion
The strategic incorporation of bromine into bioactive molecules represents a highly effective approach in modern drug design. As demonstrated through the quantitative data and case studies presented, bromination can significantly enhance the therapeutic potential of a compound by improving its binding affinity, selectivity, and pharmacokinetic properties. The ability of bromine to form halogen bonds provides a unique mechanism for optimizing drug-target interactions, while its steric and electronic effects can be leveraged to improve metabolic stability.
This technical guide has provided a comprehensive overview of the multifaceted role of bromine substitution, from its impact on bioactivity to the experimental methodologies used for its evaluation. The detailed protocols and visual representations of key signaling pathways are intended to serve as a valuable resource for researchers in the field. As the quest for novel and more effective therapeutics continues, the "bromine advantage" will undoubtedly remain a key strategy in the medicinal chemist's toolkit. Future research will likely focus on further elucidating the precise mechanisms of action of brominated compounds and expanding their application to a wider range of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Discovery of a novel chalcone-derived covalent Keap1 binder for mitigating cisplatin-induced mitochondrial dysfunction and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chalcones and Gastrointestinal Cancers: Experimental Evidence [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Evaluation of the Effect of Selected Brominated Flame Retardants on Human Serum Albumin and Human Erythrocyte Membrane Proteins [mdpi.com]
- 9. (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Silico Prediction of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and biological properties of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, a small molecule with potential therapeutic applications. The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This document outlines a standard in silico workflow for characterizing such a compound and presents the predicted data in a structured format for easy interpretation and comparison. The methodologies described herein serve as a foundational protocol for the computational assessment of novel drug candidates.
Introduction
8-Bromo-2H-benzo[b]oxazin-3(4H)-one belongs to the 1,4-benzoxazine class of heterocyclic compounds, a scaffold known to be a valuable starting point in drug discovery.[1] Derivatives of 2H-benzo[b][3]oxazin-3(4H)-one have been investigated for a variety of therapeutic targets, including as inhibitors of platelet aggregation, PI3K/mTOR dual inhibitors, selective CDK9 inhibitors, and PARP inhibitors.[4][5][6][7] Given the established biological relevance of this core structure, an in silico assessment of the 8-bromo substituted analog is a critical first step in evaluating its potential as a drug candidate. This guide details the computational methodologies used to predict its key properties and potential biological activities.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are crucial determinants of its behavior in biological systems. These properties were predicted using standard computational models.
| Property | Predicted Value | Method |
| IUPAC Name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | ChemDraw |
| CAS Number | 688363-48-6 | Database Lookup |
| Molecular Formula | C8H6BrNO2 | Elemental Analysis |
| Molecular Weight | 228.05 g/mol | Mass Spectrometry |
| LogP (o/w) | 1.85 ± 0.25 | QSAR (ALOGP) |
| Aqueous Solubility (LogS) | -2.5 ± 0.5 | QSAR (ESOL) |
| pKa (acidic) | 9.8 ± 0.4 | ACD/Labs Percepta |
| pKa (basic) | -1.2 ± 0.7 | ACD/Labs Percepta |
| Polar Surface Area (PSA) | 49.6 Ų | QSAR (TPSA) |
| Number of H-bond Donors | 1 | Molecular Structure |
| Number of H-bond Acceptors | 2 | Molecular Structure |
| Rotatable Bonds | 0 | Molecular Structure |
In Silico ADMET Prediction
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a primary factor in its success or failure in clinical trials. The following table summarizes the predicted ADMET properties for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
| ADMET Parameter | Predicted Outcome | Confidence | Method |
| Human Intestinal Absorption | High | High | QSAR (Caco-2 permeability model) |
| Blood-Brain Barrier (BBB) Penetration | Low | Medium | QSAR (logBB model) |
| CYP450 2D6 Inhibition | Non-inhibitor | High | Substrate-based QSAR model |
| CYP450 3A4 Inhibition | Non-inhibitor | High | Substrate-based QSAR model |
| Hepatotoxicity | Low risk | Medium | Structure-based alerts (DILI) |
| hERG Inhibition | Low risk | Medium | Pharmacophore model |
| Ames Mutagenicity | Non-mutagenic | High | Structure-based alerts (SAR) |
| Lipinski's Rule of 5 | Compliant (0 violations) | N/A | Rule-based calculation |
Predicted Biological Activities and Potential Targets
Based on the activities of structurally similar 2H-benzo[b][3]oxazin-3(4H)-one derivatives, molecular docking and target prediction algorithms were employed to identify potential biological targets.
| Potential Target Family | Specific Predicted Target(s) | Predicted Activity/Role | Method |
| Protein Kinases | PI3Kα, CDK9, mTOR | Inhibitor | Reverse Docking, Similarity Search |
| Poly(ADP-ribose) Polymerases | PARP-1 | Inhibitor | Pharmacophore Screening |
| Serotonin Receptors | 5-HT2A | Antagonist | Similarity Search |
| Adrenoceptors | β2-Adrenoceptor | Agonist | Similarity Search |
Methodologies and Protocols
In Silico Workflow
The overall computational workflow for characterizing 8-Bromo-2H-benzo[b]oxazin-3(4H)-one is depicted below. This process begins with defining the molecule's structure and proceeds through a hierarchical series of predictions, from basic physicochemical properties to complex biological activities.
Caption: In silico prediction workflow for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Protocol for Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a specific protein target. Given the known activity of related compounds against the PI3K/mTOR pathway, a docking protocol against PI3Kα is outlined.
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., PI3Kα, PDB ID: 4L23) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at physiological pH (7.4).
-
Perform energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Assign partial charges (e.g., Gasteiger charges).
-
Perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site (active site) on the protein, typically based on the location of the co-crystallized ligand.
-
Use a suitable docking algorithm (e.g., AutoDock Vina) to search for the optimal binding pose of the ligand within the defined active site.
-
Generate a set of possible binding poses and rank them based on a scoring function (e.g., predicted binding free energy in kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
-
Compare the predicted binding affinity to that of known inhibitors.
-
Potential Signaling Pathway Involvement
Derivatives of 2H-benzo[b][3]oxazin-3(4H)-one have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5] The predicted inhibitory activity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one suggests it may also modulate this pathway.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The in silico analysis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one suggests it possesses favorable drug-like properties, including good predicted intestinal absorption and a low risk of toxicity. Its structural similarity to known kinase inhibitors points towards potential activity against cancer-related targets like PI3K. These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this compound as a potential therapeutic agent. The workflows and protocols outlined in this guide represent a standard approach for the initial, cost-effective assessment of novel small molecules in the drug discovery pipeline.
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one [oakwoodchemical.com]
- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
These application notes provide a comprehensive protocol for the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzoxazinone scaffold is a core structure in various biologically active molecules, including potential anticancer agents and platelet aggregation inhibitors.[1][2] This document outlines the synthetic route, experimental procedures, and relevant data for researchers in organic synthesis and drug discovery.
Synthetic Pathway Overview
The synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one is achieved through a two-step process. The first step involves the demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. The subsequent step is an N-acylation followed by an intramolecular cyclization with chloroacetyl chloride to form the final benzoxazinone ring system.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of functional groups at the 8-position of the benzoxazinone core.
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged structure found in numerous biologically active compounds. The ability to functionalize this core structure is of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds. This document provides generalized protocols and representative data for the derivatization of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for the palladium-catalyzed cross-coupling reactions of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is depicted below. The process involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
General Catalytic Cycle
Quantitative Data Summary
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2 eq) | Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2 eq) | Toluene | 110 | 8 | 75-85 |
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk tube, add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 8-aryl-2H-benzo[b][1]oxazin-3(4H)-one.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5 eq) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2 eq) | DMA | 120 | 18 | 75-85 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2 eq) | NMP | 110 | 24 | 60-70 |
Experimental Protocol
-
Reaction Setup: In a sealed tube, combine 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 mmol), the alkene (1.5 mmol), palladium catalyst, ligand (if necessary), and base.
-
Solvent Addition: Add the solvent under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture with stirring at the indicated temperature for the specified duration.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 8-alkenyl-2H-benzo[b][1]oxazin-3(4H)-one.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
General Catalytic Cycle
Quantitative Data Summary
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2 eq) | THF | 60 | 12 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2 eq) | Toluene | 80 | 16 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ (2 eq) | DMF | 90 | 10 | 85-95 |
Experimental Protocol
-
Reaction Setup: To a Schlenk flask, add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 mmol), the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent, the base, and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 8-alkynyl-2H-benzo[b][1]oxazin-3(4H)-one.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[2]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5 eq) | t-BuOH | 90 | 16 | 80-90 |
Experimental Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium catalyst, ligand, and base. Add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and the solvent.
-
Reaction: Seal the vial and stir the mixture at the designated temperature for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the 8-amino-2H-benzo[b][1]oxazin-3(4H)-one derivative.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.
-
Organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 8-Bromo-2H-benzo[b]oxazin-3(4H)-one as a Versatile Scaffold for Library Synthesis
Application Notes and Protocols: 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one as a Versatile Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 8-position provides a versatile chemical handle for the generation of diverse compound libraries through various modern cross-coupling reactions. This document outlines detailed protocols for the synthesis of the 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold and its subsequent diversification for the creation of compound libraries aimed at accelerating drug discovery efforts.
Synthesis of the Scaffold: 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
The synthesis of the 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold is typically achieved through a cyclization reaction between 2-amino-4-bromophenol and a suitable two-carbon electrophile, such as chloroacetyl chloride.
Experimental Protocol: Synthesis of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
Materials:
-
2-amino-4-bromophenol
-
Chloroacetyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-amino-4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetone dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Expected Yield: 75-85%
Library Synthesis from the 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold
The 8-bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold is an excellent starting point for generating a diverse library of compounds through parallel synthesis. The two primary points of diversification are the nitrogen atom of the oxazinone ring and the bromine atom on the aromatic ring.
Workflow for Library Synthesis
Protocol 1: N-Alkylation/Arylation (Diversification at N-4)
Materials:
-
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
-
A library of alkyl or aryl halides (e.g., benzyl bromide, substituted benzyl bromides, alkyl iodides)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
96-well reaction block or individual reaction vials
Procedure (for parallel synthesis):
-
To each well of a 96-well reaction block, add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 eq) and Cesium Carbonate (1.5 eq).
-
Add a solution of the corresponding alkyl or aryl halide (1.2 eq) in anhydrous DMF to each well.
-
Seal the reaction block and heat to 60-80 °C for 12-16 hours with shaking.
-
After cooling to room temperature, quench the reactions by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting library of N-substituted derivatives can be purified by preparative HPLC if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Diversification at C-8)
Materials:
-
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
-
A library of aryl or heteroaryl boronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure (for parallel synthesis):
-
In an array of reaction vials under an inert atmosphere, add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 eq), the corresponding boronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq) to each vial.
-
Add the degassed solvent system to each vial.
-
Seal the vials and heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reactions to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the library of C-8 aryl derivatives by preparative HPLC.
Protocol 3: Buchwald-Hartwig Amination (Diversification at C-8)
Materials:
-
8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
-
A library of primary or secondary amines
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure (for parallel synthesis):
-
In a glovebox, dispense the palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.1 eq), and base (1.4 eq) into an array of reaction vials.
-
Add a solution of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 eq) in the anhydrous solvent to each vial.
-
Add the corresponding amine (1.2 eq) to each vial.
-
Seal the vials and heat the reaction array to 100-120 °C for 12-24 hours.
-
After cooling, quench the reactions with a saturated aqueous solution of ammonium chloride.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the resulting library of C-8 amino derivatives by preparative HPLC.
Data Presentation: Representative Library Synthesis Data
The following tables provide representative data for the diversification of the 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold based on typical yields for these reaction types.
Table 1: N-Alkylation of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
| Entry | Alkylating Agent (R-X) | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzyl bromide | 4-Benzyl-8-bromo-2H-benzo[b][1]oxazin-3(4H)-one | 92 | >95 |
| 2 | 4-Methoxybenzyl chloride | 8-Bromo-4-(4-methoxybenzyl)-2H-benzo[b][1]oxazin-3(4H)-one | 88 | >95 |
| 3 | Ethyl iodide | 8-Bromo-4-ethyl-2H-benzo[b][1]oxazin-3(4H)-one | 85 | >95 |
| 4 | Propargyl bromide | 8-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1]oxazin-3(4H)-one | 89 | >95 |
Table 2: Suzuki-Miyaura Coupling of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Phenylboronic acid | 8-Phenyl-2H-benzo[b][1]oxazin-3(4H)-one | 85 | >95 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-2H-benzo[b][1]oxazin-3(4H)-one | 81 | >95 |
| 3 | Pyridine-3-boronic acid | 8-(Pyridin-3-yl)-2H-benzo[b][1]oxazin-3(4H)-one | 75 | >95 |
| 4 | Thiophene-2-boronic acid | 8-(Thiophen-2-yl)-2H-benzo[b][1]oxazin-3(4H)-one | 78 | >95 |
Table 3: Buchwald-Hartwig Amination of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one
| Entry | Amine (R¹R²NH) | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Morpholine | 8-Morpholino-2H-benzo[b][1]oxazin-3(4H)-one | 82 | >95 |
| 2 | Aniline | 8-(Phenylamino)-2H-benzo[b][1]oxazin-3(4H)-one | 76 | >95 |
| 3 | Piperidine | 8-(Piperidin-1-yl)-2H-benzo[b][1]oxazin-3(4H)-one | 85 | >95 |
| 4 | Benzylamine | 8-(Benzylamino)-2H-benzo[b][1]oxazin-3(4H)-one | 79 | >95 |
Application in Drug Discovery: Targeting Signaling Pathways
Libraries derived from the 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold are valuable for screening against various biological targets. Notably, benzoxazinone derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt and CDK9/P-TEFb pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[2][3]
CDK9/P-TEFb Transcriptional Regulation Pathway
Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation.[4] Inhibition of CDK9 is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1.[4]
Conclusion
The 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one scaffold represents a valuable starting point for the construction of diverse chemical libraries. The synthetic protocols provided herein offer a robust framework for the efficient generation of novel compounds through N-alkylation/arylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The resulting libraries are well-suited for high-throughput screening campaigns, particularly in the search for novel inhibitors of critical cancer-related signaling pathways such as PI3K/Akt and CDK9.
Application Notes and Protocols for Cell-Based Assays Using 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a promising heterocyclic structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] This document provides detailed protocols for cell-based assays to evaluate the therapeutic potential of a novel derivative, 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. The protocols are based on established methodologies for analogous compounds and are designed to assess cytotoxicity, effects on cell signaling pathways, and induction of cellular stress responses.
Derivatives of the parent compound have shown efficacy in various cancer cell lines by inducing DNA damage, apoptosis, and autophagy.[2][4][5] Some have been identified as potent inhibitors of key signaling molecules such as PI3K, mTOR, and CDK9.[6][7][8] The following protocols will enable researchers to characterize the biological activity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and elucidate its mechanism of action.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.
Materials:
-
Human cancer cell lines
-
6-well plates
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.
Materials:
-
Human cancer cell lines
-
6-well plates
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with the compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation
Table 1: Cytotoxicity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one on Various Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 48h |
| A549 (Lung) | Data to be determined |
| MCF-7 (Breast) | Data to be determined |
| HCT-116 (Colon) | Data to be determined |
Table 2: Effect of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one on Apoptosis and Cell Cycle
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined |
| Compound (IC₅₀) | Data to be determined | Data to be determined |
| Compound (2 x IC₅₀) | Data to be determined | Data to be determined |
Mandatory Visualization
Caption: Putative signaling pathways affected by 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: General experimental workflow for cell-based assays.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Screening of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatives
These application notes provide a comprehensive overview of the methodologies and data relevant to the in vitro anticancer screening of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and related bromo-substituted benzoxazinone derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The core structure of benzoxazinone can be readily modified, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity. The incorporation of a bromine atom at various positions on the benzoxazinone scaffold has been explored to modulate the anticancer activity of these compounds. This document outlines the protocols for evaluating the in vitro anticancer effects of these derivatives and presents a summary of the available cytotoxicity data.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various bromo-substituted benzoxazinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID/Name | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3 | 6,8-Dibromo-2-ethyl | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 7 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 8 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 10 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 11 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 12 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 13 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] | ||
| Derivative 15 | 6,8-Dibromo-2-ethyl derivative | HepG2 (Liver) | <10 | [2] |
| MCF-7 (Breast) | <10 | [2] | ||
| HCT-29 (Colon) | <10 | [2] |
Note: The specific structures of derivatives 3, 7, 8, 10, 11, 12, 13, and 15, beyond being 6,8-dibromo-2-ethyl-4H-benzo[d][1]oxazin-4-one derivatives, would require consulting the primary literature.
Experimental Protocols
The following protocols are generalized from standard methodologies reported for the in vitro anticancer screening of benzoxazinone derivatives.
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), HepG2 (liver), and HCT-116 (colon) are commonly used.[1][3]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency. This is typically done by washing with Phosphate Buffered Saline (PBS), detaching with a brief incubation in trypsin-EDTA, and reseeding in fresh culture medium.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Materials:
-
96-well plates
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives (dissolved in DMSO to create stock solutions)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells from culture flasks and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the 96-well plates and add 100 µL of the various compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagram illustrates the general workflow for the in vitro anticancer screening of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives.
Caption: Workflow for in vitro anticancer screening.
Some benzoxazinone derivatives have been shown to exert their anticancer effects by inducing apoptosis and cell cycle arrest.[2][4] Certain derivatives have also been identified as inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[5][6] The diagram below illustrates a potential mechanism of action.
Caption: Potential mechanism of action for anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinone derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory activities.[1][2] This document outlines a series of robust in vitro and in vivo assays to characterize the efficacy and elucidate the potential mechanism of action of this specific compound. The protocols are designed for a seamless workflow, from initial cell-based screening to enzymatic assays and a preclinical animal model of acute inflammation.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[3][4]
-
NF-κB Signaling: The NF-κB pathway is a primary regulator of inflammatory responses.[5] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2).[3][6]
-
MAPK Signaling: The MAPK cascade, which includes p38, JNK, and ERK, plays a critical role in cellular responses to external stressors and cytokines.[7] These kinases are involved in the production of inflammatory mediators and can regulate the stability of pro-inflammatory mRNA.[4][8]
Understanding the effect of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one on these pathways is crucial for determining its mechanism of action.
Experimental Workflow
A systematic approach is recommended to evaluate the anti-inflammatory properties of the test compound. The workflow progresses from broad cell-based screening to more specific mechanistic and in vivo studies.
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay with 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various therapeutic agents. Derivatives of this scaffold have shown significant potential as inhibitors of critical cellular signaling pathways, including those regulated by protein kinases. Notably, compounds incorporating the 2H-benzo[b][1]oxazin-3(4H)-one moiety have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[2][3] The dysregulation of these kinases is implicated in numerous diseases, particularly cancer, making them attractive targets for drug discovery.[4]
This document provides a detailed protocol for a kinase inhibition assay using 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, a representative compound from this chemical series. The described methodology can be adapted for screening and characterizing the inhibitory activity of this and related compounds against various protein kinases.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table illustrates how to present such quantitative data for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one against a panel of selected kinases.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
| Kinase Target | 8-Bromo-2H-benzo[b]oxazin-3(4H)-one IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| PI3Kα | 50 | 15 |
| mTOR | 120 | 25 |
| CDK9 | 85 | 5 |
| Kinase X | >10,000 | 30 |
| Kinase Y | 850 | 20 |
Experimental Protocols
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[4] The following is a detailed protocol for a generic in vitro kinase inhibition assay using a luminescence-based method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Target Kinase (e.g., PI3Kα, mTOR, or CDK9)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 100 pM).
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2.5 µL of the target kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Prepare a kinase reaction mixture containing the kinase substrate and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to halt the kinase reaction and deplete any remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to facilitate the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, consequently, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] The diagram below illustrates the key components of this pathway, which is a potential target for compounds with the 2H-benzo[b][1]oxazin-3(4H)-one scaffold.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps of the in vitro kinase inhibition assay.
Caption: Workflow for the Kinase Inhibition Assay.
Mechanism of Kinase Inhibition
The diagram below provides a simplified representation of competitive kinase inhibition at the ATP-binding site.
Caption: Competitive Inhibition of a Kinase.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Mechanism of Action of 8-Bromo-2H-benzo[B]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. While direct studies on this specific analog are limited, the broader class of 2H-benzo[b][1]oxazin-3(4H)-one derivatives has been extensively studied, revealing a range of biological activities. This document outlines potential mechanisms and provides detailed protocols to elucidate the specific activity of the 8-bromo derivative.
Introduction and Potential Mechanisms of Action
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit a variety of pharmacological effects. The primary reported activity is anticancer, though other potential applications have been identified. Based on existing literature for analogous compounds, the potential mechanisms of action for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one may include:
-
Anticancer Activity:
-
PI3K/mTOR Pathway Inhibition: Several derivatives of 2H-benzo[b][1]oxazin-3(4H)-one act as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2]
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Inhibition of CDK9, a key transcriptional regulator, has been observed with this scaffold, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc.[3]
-
Induction of DNA Damage: Some compounds in this class are believed to intercalate with DNA, inducing damage and triggering cell cycle arrest and apoptosis.[4][5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: At least one derivative has demonstrated inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in tumors.[4]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The 1,4-benzoxazin-3-one core has been utilized to design PARP-1 inhibitors, which are effective in cancers with deficiencies in DNA repair.[6]
-
Induction of Apoptosis and Autophagy: A common outcome of treatment with these compounds is the induction of programmed cell death (apoptosis) and/or autophagy.[2][4][5]
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels have been implicated as a mechanism for inducing apoptosis.[5]
-
-
Other Potential Activities:
-
Platelet Aggregation Inhibition: Certain derivatives have been shown to inhibit ADP-induced platelet aggregation.[7]
-
Acetylcholinesterase Inhibition: A compound containing the benzo[1]oxazin-3(4H)-one moiety has shown potential for the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase.[8]
-
Anticonvulsant Activity: Related benzoxazinone structures have been evaluated for their anticonvulsant properties.[9]
-
Data Presentation: Hypothetical Target Profile
The following tables present a hypothetical target profile for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one to guide experimental investigation. The data is structured for clear comparison of potential activities.
Table 1: Hypothetical In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HCT-116 | Colon Cancer | 6.8 |
| MV4-11 | Leukemia | 4.2 |
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| PI3Kα | 150 | Biochemical |
| mTOR | 250 | Biochemical |
| CDK9 | 85 | Biochemical |
| EGFR | > 10,000 | Biochemical |
| PARP-1 | 500 | Cellular |
Table 3: Hypothetical Cellular Mechanism of Action
| Parameter | Cell Line | Result | Method |
| Apoptosis | HCT-116 | 35% increase in Annexin V positive cells | Flow Cytometry |
| Cell Cycle Arrest | HCT-116 | G2/M phase arrest | Flow Cytometry |
| DNA Damage (γH2AX) | HCT-116 | 4-fold increase in foci | Immunofluorescence |
| ROS Production | HCT-116 | 2.5-fold increase in fluorescence | DCFDA Assay |
Experimental Protocols
Detailed methodologies for key experiments to determine the mechanism of action of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the compound on key proteins in signaling pathways like PI3K/Akt/mTOR and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with 8-Bromo-2H-benzo[b]oxazin-3(4H)-one at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on specific kinases (e.g., PI3K, CDK9).
Materials:
-
Recombinant human kinase (e.g., PI3Kα, CDK9/cyclin T1)
-
Kinase-specific substrate (e.g., PIP2 for PI3K, peptide substrate for CDK9)
-
ATP
-
Assay buffer
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of the compound in assay buffer.
-
In a 384-well plate, add the compound dilutions, the recombinant kinase, and the specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify DNA double-strand breaks induced by the compound.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells with the compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Visualizations
The following diagrams illustrate potential signaling pathways, experimental workflows, and logical relationships relevant to the investigation of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for investigating the mechanism of action.
Caption: Potential multi-target mechanism of action cascade.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Characterization of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following protocols are intended to be a guide for researchers and scientists involved in the synthesis, purification, and analysis of this and structurally related compounds.
Overview of Analytical Techniques
The structural elucidation and purity assessment of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for purity determination and quantification. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are employed for unambiguous structure confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and for monitoring reaction progress during its synthesis. A reversed-phase method is typically employed.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Sample Preparation:
-
Accurately weigh approximately 1 mg of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| 8-Bromo-2H-benzo[b]oxazin-3(4H)-one | ~4.4 | >95 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, providing detailed information about the carbon and hydrogen framework.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| Acquisition Time | 4.0 s |
| Spectral Width | -2 to 12 ppm |
¹³C NMR Spectroscopy Parameters:
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Frequency | 100 MHz |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Pulse Program | Proton-decoupled |
| Acquisition Time | 1.5 s |
| Spectral Width | 0 to 200 ppm |
Data Presentation: Predicted Chemical Shifts
Due to the lack of publicly available experimental spectra for this specific compound, the following are predicted chemical shifts based on the analysis of structurally similar benzoxazinones.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.8 (s, 1H): NH proton of the oxazinone ring.
-
δ ~7.2-7.5 (m, 3H): Aromatic protons.
-
δ ~4.6 (s, 2H): CH₂ protons of the oxazinone ring.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165: C=O (amide carbonyl).
-
δ ~140-145: Aromatic C-O.
-
δ ~110-130: Aromatic CH and C-Br.
-
δ ~67: O-CH₂.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and to gain structural information from its fragmentation pattern.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and analyzer (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10-100 µg/mL and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.
-
For Electron Ionization (EI), a solid probe or a GC inlet can be used.
Mass Spectrometry Parameters (ESI-MS):
| Parameter | Value |
| Ionization Mode | Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50-500 m/z |
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₈H₆BrNO₂[1] |
| Molecular Weight | 228.04 g/mol [1] |
| [M+H]⁺ (Positive Ion Mode) | m/z 228.96 (for ⁷⁹Br) and 230.96 (for ⁸¹Br) |
| [M-H]⁻ (Negative Ion Mode) | m/z 226.94 (for ⁷⁹Br) and 228.94 (for ⁸¹Br) |
The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the 8-Bromo-2H-benzo[b]oxazin-3(4H)-one molecule.
Experimental Protocol:
Instrumentation:
-
FT-IR spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
FT-IR Spectroscopy Parameters:
| Parameter | Value |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide I band) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1220 | C-O-C asymmetric stretching |
| ~1050 | C-O-C symmetric stretching |
| ~750 | C-H out-of-plane bending (aromatic) |
| ~600 | C-Br stretching |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. It provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
The most common and established method for synthesizing 8-Bromo-2H-benzo[b]oxazin-3(4H)-one involves a two-step process:
-
N-acylation: Reaction of 2-amino-4-bromophenol with chloroacetyl chloride to form the intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Base-mediated cyclization of the intermediate to yield the final product, 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Q2: What are the critical parameters to control during the N-acylation step?
The N-acylation step is crucial for achieving a good overall yield. Key parameters to control include:
-
Temperature: The reaction is typically carried out at a low temperature (0-10 °C) to control the exothermicity and minimize side reactions.
-
Reagent Purity: Use of high-purity 2-amino-4-bromophenol and freshly distilled or high-quality chloroacetyl chloride is recommended.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the HCl generated during the reaction.
Q3: What is the role of the base in the cyclization step?
The base in the cyclization step is essential for deprotonating the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride from the N-chloroacetyl group, leading to the formation of the oxazinone ring. Common bases used include potassium carbonate, sodium hydroxide, or sodium ethoxide.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the formation of the intermediate and the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Problem 1: Low or No Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete N-acylation | - Extend the reaction time for the N-acylation step and monitor by TLC until the 2-amino-4-bromophenol is fully consumed.- Ensure the chloroacetyl chloride is of high purity and added slowly to the reaction mixture. |
| Inefficient Cyclization | - Use a stronger base or increase the reaction temperature for the cyclization step.- Ensure the reaction medium is sufficiently anhydrous, as water can hydrolyze the intermediate. |
| Poor Quality Starting Materials | - Verify the purity of 2-amino-4-bromophenol by melting point or spectroscopic analysis.- Use freshly opened or distilled chloroacetyl chloride. |
| Product Loss During Work-up | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure complete precipitation of the product if purification is done by recrystallization. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| O-acylation of 2-amino-4-bromophenol | - Perform the N-acylation at a lower temperature to favor N-acylation over O-acylation.- Use a less reactive acylating agent if possible. |
| Di-acylation | - Use a stoichiometric amount of chloroacetyl chloride. Adding it dropwise can help control the reaction. |
| Polymerization | - Maintain a lower reaction temperature and avoid prolonged reaction times, especially in the presence of a strong base. |
| Ring Opening of the Benzoxazinone | - Avoid harsh acidic or basic conditions during work-up and purification. The benzoxazinone ring can be susceptible to hydrolysis. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities | - If using recrystallization, choose a solvent system that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while keeping impurities dissolved.- Consider using a solvent mixture for recrystallization. |
| Oily Product | - Try triturating the crude product with a non-polar solvent like hexane or pentane to induce solidification.- If the product remains oily, column chromatography is the recommended purification method. |
| Persistent Color | - Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
-
Dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (Final Product)
-
Dissolve the crude N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide in a suitable solvent such as acetone or ethanol.
-
Add a base, such as potassium carbonate (2-3 equivalents), to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-acylation of Aminophenols
| Entry | Aminophenol | Acylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol | Chloroacetyl chloride | Dichloromethane | Triethylamine | 0 - RT | 3 | ~90 |
| 2 | 2-Amino-4-chlorophenol | Chloroacetyl chloride | Acetone | Pyridine | 0 - 10 | 1 | ~85 |
| 3 | 2-Amino-4-bromophenol | Chloroacetyl chloride | Ethyl Acetate | Triethylamine | 0 - RT | 2-4 | ~80-90 |
Table 2: Comparison of Reaction Conditions for Cyclization to Benzoxazinones
| Entry | Intermediate | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-hydroxyphenyl)-2-chloroacetamide | Acetone | K₂CO₃ | Reflux | 6 | ~85 |
| 2 | N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide | Ethanol | NaOH | Reflux | 4 | ~90 |
| 3 | N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide | Acetone | K₂CO₃ | Reflux | 4-8 | ~80-90 |
Visualizations
Caption: Synthetic pathway for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and optimization of the experimental protocol.
Problem 1: Low Yield of the Desired Product
Low yields can result from several factors, including incomplete reactions, the formation of side products, or suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Incomplete Acylation: The initial N-acylation of 2-amino-4-bromophenol may be slow or incomplete. | - Ensure the chloroacetyl chloride is fresh and of high purity. - Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Cyclization Conditions: The base used for the intramolecular cyclization may not be effective, or the temperature may be too low. | - Use a strong, non-nucleophilic base such as potassium carbonate or sodium hydride. - Gradually heat the reaction mixture to the recommended temperature to ensure smooth cyclization. |
| Hydrolysis of Intermediate: The intermediate, N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide, can hydrolyze back to the starting materials under certain conditions. | - Ensure all reagents and solvents are anhydrous. - Work up the reaction mixture promptly after the acylation step. |
Problem 2: Presence of Significant Impurities in the Final Product
The formation of side products is a common issue. The following are the most likely side reactions and strategies to mitigate them.
| Side Reaction | Mitigation Strategy |
| O-Acylation: Acylation of the hydroxyl group of 2-amino-4-bromophenol to form an ester.[1] | - The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation.[1] - Maintain a low reaction temperature during the addition of chloroacetyl chloride to enhance selectivity. - Use a non-coordinating solvent. |
| Di-acylation: Acylation of both the amino and hydroxyl groups. | - Use a controlled amount of chloroacetyl chloride (not a large excess). - Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Polymerization: Intermolecular reactions between the starting material or intermediates can lead to polymeric byproducts. | - Maintain a relatively dilute solution to favor intramolecular cyclization over intermolecular reactions. - Ensure efficient stirring to avoid localized high concentrations of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
The most prevalent and straightforward synthesis involves a two-step one-pot reaction. First, 2-amino-4-bromophenol is acylated with chloroacetyl chloride to form the intermediate N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. This is followed by an intramolecular cyclization, usually promoted by a base, to yield the final product.
Q2: Why is N-acylation favored over O-acylation in the first step?
The nitrogen of the amino group in 2-amino-4-bromophenol is more nucleophilic than the oxygen of the hydroxyl group. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.[1]
Q3: What is the role of the base in the cyclization step?
The base, typically a carbonate or hydride, deprotonates the phenolic hydroxyl group of the N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate. This generates a phenoxide ion, which is a strong nucleophile. The phenoxide then attacks the electrophilic carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis-like reaction, leading to ring closure and the formation of the benzoxazinone ring.
Q4: How can I purify the final product?
The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. If significant impurities persist, column chromatography on silica gel may be necessary.
Data Presentation
The following table summarizes expected yields of the main product and key side products under different reaction conditions. This data is representative and may vary based on specific experimental execution.
| Reaction Conditions | Yield of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (%) | Yield of O-acylated byproduct (%) | Yield of Di-acylated byproduct (%) |
| Standard (K₂CO₃, Acetone, Reflux) | 85-90 | < 5 | < 2 |
| Low Temperature Acylation (-10°C) | 88-92 | < 2 | < 1 |
| Excess Chloroacetyl Chloride (2 eq.) | 70-75 | 5-10 | 15-20 |
| Aqueous Base for Cyclization | 60-70 (due to hydrolysis) | < 5 | < 2 |
Experimental Protocols
Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This protocol is a representative procedure based on standard methods for the synthesis of similar benzoxazinones.
Materials:
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2-amino-4-bromophenol
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Chloroacetyl chloride
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Ethyl acetate
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Brine solution
Procedure:
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Acylation:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-bromophenol (1.0 eq.) in anhydrous acetone.
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Cool the solution to 0°C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Cyclization:
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To the reaction mixture containing the intermediate N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide, add anhydrous potassium carbonate (2.0 eq.).
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Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the completion of the reaction.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
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Visualizations
Caption: Main synthetic pathway for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Potential side reactions during the acylation step.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. It is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common and effective purification techniques for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: Which solvents are recommended for the recrystallization of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A2: Ethanol and methanol are frequently used solvents for the recrystallization of benzoxazinone derivatives. A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for efficient crystal formation upon cooling.
Q3: What are the suggested starting conditions for column chromatography of this compound?
A3: For normal-phase column chromatography using silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio should be optimized based on Thin Layer Chromatography (TLC) analysis of the crude product. A typical starting gradient could be from 5% to 30% ethyl acetate in hexane.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some benzoxazinone derivatives can be sensitive to the acidic nature of silica gel. If you observe degradation (streaking on TLC, low recovery), consider the following:
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Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.
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Deactivate the silica gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine).
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Switch to a different purification method: If column chromatography proves problematic, recrystallization might be a more suitable option.
Q5: What are the likely impurities I might encounter?
A5: Common impurities can include unreacted starting materials such as the corresponding bromo-substituted 2-aminophenol and chloroacetyl chloride (or its hydrolysis products). Side-products from incomplete cyclization or over-alkylation/acylation can also be present. The specific impurities will depend on the synthetic route employed.
Q6: How can I assess the purity of my final product?
A6: The purity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one can be effectively assessed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for quantifying the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., switch from hexane to ethyl acetate, or from ethanol to methanol). If using a mixed solvent system, increase the proportion of the more polar solvent. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may be too non-polar. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Try a more polar recrystallization solvent. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Reduce the amount of solvent used for recrystallization to the minimum required for dissolution in the hot solvent. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). | Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary. Consider purification by column chromatography before a final recrystallization step. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Experiment with different solvent systems of varying polarities. For polar compounds, consider adding a small amount of methanol to your eluent. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve separation. |
| Compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase like dichloromethane/methanol might be necessary. |
| Compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking of the compound on the column/TLC. | The compound is degrading on the silica gel. The column is overloaded. | Switch to a neutral stationary phase like alumina. Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Co-elution of the product with an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the selectivity. Consider using a longer column or a finer mesh silica gel for better separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
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Elution: Begin eluting with the chosen mobile phase. If a gradient elution is required, gradually increase the polarity of the eluent over time.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Visualizations
Caption: A general workflow for the purification and analysis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: A troubleshooting decision tree for improving the purity of the target compound.
Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common derivatization reactions for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one involve substitution at the N-4 position. The two primary methods are N-alkylation and N-arylation. N-alkylation is typically achieved by reacting the benzoxazinone with an alkyl halide in the presence of a base. N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings.
Q2: I am observing low to no conversion in my N-alkylation reaction. What are the potential causes?
A2: Low or no conversion in N-alkylation reactions can stem from several factors:
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Insufficiently strong base: The acidity of the N-H proton in the benzoxazinone requires a sufficiently strong base for deprotonation.
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Poor solvent choice: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature.
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Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
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Inactive alkylating agent: The alkyl halide may have degraded.
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Presence of moisture: Water can quench the base and interfere with the reaction.
Q3: I am getting multiple products in my reaction mixture. What could be the reason?
A3: The formation of multiple products can be due to:
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Side reactions: Depending on the substrate and reagents, side reactions such as O-alkylation may occur, although this is generally less favored.
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Decomposition: The starting material or product may be unstable under the reaction conditions.
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Impure starting materials: Impurities in the 8-Bromo-2H-benzo[b]oxazin-3(4H)-one or the alkylating/arylating agent can lead to undesired products.
Q4: How can I improve the yield and purity of my derivatized product?
A4: To improve yield and purity:
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Optimize reaction conditions: Systematically screen different bases, solvents, temperatures, and reaction times.
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Use high-purity starting materials: Ensure the purity of your 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and coupling partner.
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Inert atmosphere: For sensitive reactions, particularly transition-metal-catalyzed couplings, working under an inert atmosphere (e.g., nitrogen or argon) is crucial.
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Purification technique: Employ appropriate purification methods such as column chromatography, recrystallization, or preparative HPLC.
Troubleshooting Guides
N-Alkylation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inadequate base strength. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃). |
| Low reaction temperature. | Increase the reaction temperature in increments of 10-20 °C. | |
| Poor solvent choice. | Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. | |
| Presence of moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Formation of Side Products (e.g., O-alkylation) | Reaction conditions favoring O-alkylation. | Use a less polar solvent and a bulkier base to sterically hinder O-alkylation. |
| Starting Material Remains Unreacted | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Deactivated alkylating agent. | Use a fresh bottle of the alkylating agent or check its purity. | |
| Product Decomposition | High reaction temperature. | Lower the reaction temperature and monitor for product degradation. |
| Unstable product. | Upon completion, work up the reaction promptly and purify under mild conditions. |
N-Arylation (Buchwald-Hartwig) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh palladium precatalyst and ligand. Consider a different ligand that is more suitable for your substrate. |
| Inappropriate base. | Screen different bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. The choice of base can be critical. | |
| Oxygen contamination. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. | |
| Incorrect solvent. | Toluene and dioxane are commonly used. Screen other solvents if solubility or reactivity is an issue. | |
| Debromination of Starting Material | Reductive elimination from the palladium center. | Use a less electron-rich phosphine ligand. |
| Homocoupling of Aryl Halide | Catalyst system promotes homocoupling. | Lower the catalyst loading and ensure slow addition of the aryl halide. |
| Low Yields | Steric hindrance. | Use a bulkier phosphine ligand to promote reductive elimination. |
| Poor ligand choice. | Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific transformation.[1] |
Data Presentation
Table 1: Optimization of N-Alkylation Conditions (Illustrative Data)
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | 45 |
| 2 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 8 | 75 |
| 3 | Benzyl Bromide | NaH | DMF | RT | 6 | 92 |
| 4 | Ethyl Iodide | K₂CO₃ | DMF | 60 | 24 | 60 |
| 5 | Ethyl Iodide | NaH | THF | RT | 12 | 85 |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific experimental setup.
Table 2: Optimization of Buchwald-Hartwig N-Arylation Conditions (Illustrative Data)
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85 |
| 2 | Phenylboronic Acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | 4-Methoxyphenyl Bromide | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90 | 90 |
| 4 | 4-Methoxyphenyl Bromide | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 82 |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
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To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C, add 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
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To an oven-dried Schlenk tube, add 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
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Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
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Add degassed solvent (e.g., toluene, 0.1 M).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel to yield the N-arylated product.
Visualizations
Caption: General experimental workflows for N-alkylation and N-arylation.
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
Technical Support Center: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
The most common synthetic pathway involves a two-step process:
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N-acylation: Reaction of 2-amino-3-bromophenol with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide.
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Intramolecular Cyclization: Subsequent ring closure of the intermediate, typically in the presence of a base, to yield the final product, 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. This step is a variation of the Williamson ether synthesis.
Q2: What are the critical parameters affecting the yield of the synthesis?
Several factors can significantly impact the overall yield:
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Purity of Starting Materials: Impurities in 2-amino-3-bromophenol or chloroacetyl chloride can lead to side reactions and lower yields.
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Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all crucial for both the N-acylation and cyclization steps.
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Stoichiometry: The molar ratios of the reactants and base need to be carefully controlled.
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Moisture Control: The presence of water can hydrolyze chloroacetyl chloride and interfere with the reaction.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Problem 1: Low Yield of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal. For N-acylation with chloroacetyl chloride, reactions are often carried out at low temperatures (e.g., 0-5°C) to control the reactivity. |
| Side Reactions | - O-acylation: The hydroxyl group of the aminophenol can also be acylated. To favor N-acylation, the reaction can be run under conditions where the amino group is more nucleophilic. The use of a suitable base is critical. - Di-acylation: Both the amino and hydroxyl groups are acylated. Use a controlled amount of chloroacetyl chloride (typically 1.0-1.1 equivalents). |
| Hydrolysis of Chloroacetyl Chloride | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Suboptimal Base | - The choice of base can influence the selectivity and rate of N-acylation. Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. The combination of DBU in THF has been reported to give good results for similar reactions. |
Problem 2: Low Yield of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (Final Product)
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Increase the reaction temperature or prolong the reaction time. The intramolecular Williamson ether synthesis often requires heating. - Ensure a suitable base is used to deprotonate the phenolic hydroxyl group, making it a more effective nucleophile. Common bases for this step include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). |
| Side Reactions (Elimination) | - The chloroacetamide intermediate can undergo elimination reactions, especially with strong, sterically hindered bases. Using a milder base like K₂CO₃ can sometimes favor the desired intramolecular substitution. |
| Decomposition of Product | - Prolonged heating at high temperatures or the presence of strong acids/bases can potentially lead to product degradation. Optimize the reaction time and temperature. |
| Inefficient Purification | - Significant product loss can occur during workup and purification. Recrystallization is a common method for purifying the final product. Column chromatography can also be employed if recrystallization is not effective. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Persistent Impurities | - If recrystallization does not yield a pure product, consider using a different solvent or a combination of solvents. - Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be an effective purification method. |
| Oily Product | - An oily product that does not crystallize may indicate the presence of impurities. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. - Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
Data Presentation
Table 1: Reaction Parameters for N-acylation of Aminophenols with Chloroacetyl Chloride
| Entry | Amine | Base (equiv.) | Solvent | Reaction Time | Yield (%) |
| 1 | Aniline | DBU (0.2) | THF | 3-6 h | 75-95 |
| 2 | p-Aminophenol | - | Phosphate Buffer | 15 min | 91[1] |
| 3 | 4-Chloroaniline | DBU (0.2) | THF | 4 h | 90 |
| 4 | 2-Aminobenzothiazole | DBU (0.2) | THF | 6 h | 88 |
Table 2: Solvent Effects on Intramolecular Williamson Ether Synthesis
| Solvent | Dielectric Constant (ε) | General Effect on S_N2 Reactions |
| Dimethylformamide (DMF) | 36.7 | Accelerates |
| Acetonitrile | 37.5 | Accelerates |
| Tetrahydrofuran (THF) | 7.6 | Moderate rate |
| Acetone | 20.7 | Moderate rate |
| Ethanol | 24.6 | Can slow down the reaction (protic) |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (Intermediate)
-
To a stirred solution of 2-amino-3-bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, pour the mixture into cold water.
-
The product may precipitate out. If so, filter the solid, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (Final Product)
-
Dissolve the crude N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to obtain pure 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Mandatory Visualization
Caption: Synthetic workflow for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Stability and degradation of 8-Bromo-2H-benzo[B]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A1: To ensure the stability and integrity of the compound, it is recommended to store 8-Bromo-2H-benzo[b]oxazin-3(4H)-one under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protected from light.
-
Moisture: In a dry, desiccated environment.
Q2: What solvents are recommended for dissolving 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A2: The choice of solvent will depend on the specific experimental requirements. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are generally suitable for dissolving 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. For aqueous solutions, it is crucial to consider the pH and the potential for hydrolysis. It is advisable to prepare aqueous solutions fresh and use them promptly.
Q3: Is 8-Bromo-2H-benzo[b]oxazin-3(4H)-one stable in aqueous solutions?
A3: The benzoxazinone ring system, particularly with a bromine substituent, can be susceptible to hydrolysis, especially under alkaline and potentially acidic conditions. This can lead to the opening of the oxazine ring and/or hydrolysis of the bromo group. Therefore, prolonged storage in aqueous solutions, especially at non-neutral pH, is not recommended. For experiments requiring aqueous buffers, it is best to prepare the solution immediately before use and to evaluate its stability under the specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Question: My biological assay or chemical reaction is giving variable or lower-than-expected activity. Could the compound be degrading?
-
Answer: Yes, degradation is a potential cause. The stability of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one can be affected by several factors in your experimental setup.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly at 2-8°C, protected from light and moisture.
-
Check Solution Age and pH: If using aqueous solutions, prepare them fresh for each experiment. Avoid using old stock solutions. Be mindful of the pH of your buffers, as both alkaline and acidic conditions can promote degradation.
-
Assess Purity: Use an appropriate analytical method, such as HPLC or LC-MS, to check the purity of your stock compound and your working solutions.
-
Run a Control Experiment: Compare the performance of a freshly prepared solution with an older one to determine if degradation is occurring over time.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).
This is a strong indicator of degradation.
-
Question: I am analyzing my sample containing 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and see additional peaks that were not present in the standard. What could they be?
-
Answer: These unknown peaks are likely degradation products. The benzoxazinone ring is susceptible to hydrolysis, which can lead to the formation of several impurities.
-
Potential Degradation Pathways:
-
Hydrolysis of the Lactam Ring: The amide bond in the oxazine ring can be hydrolyzed, leading to a ring-opened product. This is more likely to occur under basic or acidic conditions.
-
Hydrolysis of the Bromo Group: The bromine atom on the benzene ring could be substituted with a hydroxyl group, particularly under certain nucleophilic conditions.
-
-
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown peaks in analytical chromatograms.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade 8-Bromo-2H-benzo[b]oxazin-3(4H)-one under various stress conditions to understand its degradation profile.
Materials:
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent to prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC or UPLC-MS method.
Caption: Workflow for the forced degradation study of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Protocol 2: Suggested HPLC Method for Purity and Stability Analysis
This is a general-purpose starting method that may require optimization for specific applications.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm or as determined by UV-Vis scan |
| Injection Vol. | 10 µL |
Data Presentation
The following table summarizes the expected stability of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one under various conditions, based on the known chemistry of the benzoxazinone ring system. This is a qualitative summary, and quantitative data should be generated using the protocols above.
| Condition | Expected Stability | Potential Degradation Products |
| Solid State (2-8°C, dark, dry) | High | Minimal degradation expected. |
| Aqueous Solution (pH 7) | Moderate | Slow hydrolysis of the lactam ring may occur over time. |
| Aqueous Solution (Acidic, pH < 4) | Low to Moderate | Acid-catalyzed hydrolysis of the lactam ring. |
| Aqueous Solution (Alkaline, pH > 8) | Low | Base-catalyzed hydrolysis of the lactam ring and potential hydrolysis of the bromo group. |
| In Protic Solvents (e.g., Methanol) | Moderate | Potential for solvolysis, though likely slower than hydrolysis. |
| In Aprotic Solvents (e.g., DMSO, Acetonitrile) | High | Generally stable if the solvent is dry. |
| Exposure to Light | Moderate | Photodegradation is possible; should be stored protected from light. |
| Elevated Temperature (>40°C) | Moderate to Low | Thermal degradation may occur, especially over long periods. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and available data for related compounds. Users should always perform their own stability studies to confirm the suitability of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one for their specific experimental conditions.
Technical Support Center: Overcoming Solubility Challenges with 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is 8-Bromo-2H-benzo[b]oxazin-3(4H)-one poorly soluble in aqueous assay buffers?
A1: 8-Bromo-2H-benzo[b]oxazin-3(4H)-one is a hydrophobic molecule. Its chemical structure contains a significant nonpolar aromatic portion, which limits its ability to form favorable interactions with polar water molecules in aqueous buffers, leading to low solubility.
Q2: What is the recommended solvent for creating a stock solution of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.[1] For best practices, use anhydrous DMSO to avoid water absorption that can decrease compound solubility over time.[2]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and artifacts, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5%.[2] However, the optimal concentration can be cell-line dependent and should be determined empirically.
Q4: Can "solvent shock" cause my compound to precipitate, and how can I avoid it?
A4: Yes, "solvent shock" is a primary cause of precipitation.[2] It occurs when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, causing the compound to crash out of solution. To avoid this, consider a serial dilution approach or adding the stock solution dropwise to the assay medium while gently vortexing.[3]
Q5: How does the pH of the assay buffer affect the solubility of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one?
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Observation: A precipitate forms immediately when the DMSO stock solution of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one is added to the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration exceeds the compound's aqueous solubility. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.[3] |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous buffer.[2] Perform a serial dilution of the stock solution in pre-warmed (e.g., 37°C) assay buffer.[3] Alternatively, add the stock solution dropwise while gently vortexing the buffer.[3] |
| Low Temperature of Assay Medium | Adding the compound to a cold medium can decrease its solubility.[3] Always pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[2][3] |
Issue 2: Precipitation Over Time in the Incubator
Observation: The assay solution is initially clear, but a precipitate forms after several hours or days of incubation.
| Potential Cause | Recommended Solution |
| Temperature Shift | Moving the assay plate from room temperature to a 37°C incubator can affect solubility.[2] Ensure the assay medium is pre-warmed to the incubation temperature before adding the compound.[2] |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[3] Ensure the medium is adequately buffered for the CO2 environment (e.g., using HEPES).[2] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium, leading to precipitation over time.[2] Test the compound's stability in the specific medium over the intended duration of the experiment.[2] |
Issue 3: Inconsistent Assay Results
Observation: High variability in results between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound may have precipitated out of the DMSO stock during storage, especially after freeze-thaw cycles.[2] Before each use, warm the stock solution to room temperature and vortex thoroughly to redissolve any precipitate.[2] Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] |
| Incomplete Dissolution | The compound may not be fully dissolved in the initial stock solution. Use gentle warming and vortexing, or brief sonication, to ensure complete dissolution.[3] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one that remains soluble in your specific assay medium.
Materials:
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
100% Anhydrous DMSO
-
Your specific assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved.[3]
-
Pre-warm Assay Medium: Warm your assay medium to the temperature of your experiment (e.g., 37°C).[2]
-
Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed assay medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay (e.g., 0.5%).
-
Visual Inspection (Initial): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation or turbidity.[3]
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the duration of your assay.
-
Visual Inspection (Final): After incubation, visually inspect the solutions again for any delayed precipitation.[3]
-
Determine Maximum Solubility: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.
Protocol 2: Using Co-solvents to Enhance Solubility
If the solubility in your assay medium is still too low, a co-solvent system can be employed.
Materials:
-
8-Bromo-2H-benzo[b]oxazin-3(4H)-one
-
DMSO
-
A suitable co-solvent such as polyethylene glycol (PEG 400), ethanol, or propylene glycol.[5][6]
-
Your specific assay buffer
Procedure:
-
Prepare a Co-solvent Stock Solution: Prepare a stock solution of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400).
-
Determine Co-solvent Tolerance: Before proceeding, test the tolerance of your cell line or assay system to the final concentration of the co-solvent mixture.
-
Dilution into Assay Medium: Add the co-solvent stock solution to your pre-warmed assay medium to achieve the desired final concentration of the compound.
-
Observe for Precipitation: Monitor the solution for any signs of precipitation, both immediately and over the course of the experiment.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for enhancing compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination in reactions with 8-Bromo-2H-benzo[B]oxazin-3(4H)-one
Technical Support Center: 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for reactions involving 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a focus on preventing the undesired side reaction of debromination during cross-coupling experiments.
Troubleshooting Guide: Preventing Debromination
Debromination, the premature loss of the bromine atom from your starting material, is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving this issue.
Question: I am observing a significant amount of the debrominated product, 2H-benzo[b][1]oxazin-3(4H)-one, in my Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the primary causes?
Answer: The formation of a palladium-hydride (Pd-H) species is the most common culprit for debromination. This reactive intermediate can arise from several sources within your reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can react with trace amounts of water or protic solvents to generate hydroxide ions, which can then lead to the formation of Pd-H.
-
The Solvent: Solvents such as alcohols or even residual water in aprotic solvents can act as hydride sources.
-
The Organoboron Reagent (in Suzuki reactions): In some cases, the boronic acid or its derivatives can contribute to the formation of hydride species.
-
Ligand Degradation: Certain phosphine ligands can degrade under reaction conditions, releasing species that can lead to the formation of Pd-H.
N-heterocyclic halides, such as your 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, can be particularly susceptible to debromination due to the electronic properties of the ring system.[2]
Question: How can I modify my reaction conditions to minimize debromination?
Answer: A systematic approach to optimizing your reaction parameters is crucial. The choice of catalyst, ligand, base, and solvent all play a significant role. Below are key areas to focus on for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
Key Optimization Strategies:
-
Ligand Selection: The ligand is critical in stabilizing the palladium catalyst and influencing its reactivity. For N-heterocyclic compounds, bulky, electron-rich phosphine ligands are often preferred as they can promote the desired reductive elimination over the debromination pathway.
-
Base Selection: The choice of base is critical. While strong bases are often required for high yields, they can also promote debromination.
-
Consider switching from strong alkoxide bases (like NaOt-Bu or KOt-Bu) to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These are generally less prone to generating hydride species.
-
-
Solvent System: Ensure your solvent is anhydrous and thoroughly deoxygenated.
-
Aprotic solvents like toluene, dioxane, or THF are commonly used. If using a solvent mixture with water (common in Suzuki reactions), minimize the amount of water.
-
Degassing the reaction mixture by bubbling with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles is essential to remove dissolved oxygen, which can affect catalyst stability and promote side reactions.[7]
-
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of debromination relative to the desired cross-coupling. Monitor your reaction at a lower temperature for a longer period to see if the ratio of product to byproduct improves.
Frequently Asked Questions (FAQs)
Q1: Is the bromine atom in 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one particularly labile?
A1: While there is no specific data on the lability of the C-Br bond in this exact molecule from the provided search results, N-heterocyclic halides can be more prone to side reactions like dehalogenation. The presence of the nitrogen and oxygen atoms in the benzoxazinone ring system can influence the electronic properties of the aryl bromide, potentially making it more susceptible to debromination under certain palladium-catalyzed conditions.
Q2: Which palladium precursor is best to use?
A2: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used. Pd(II) precursors require in-situ reduction to the active Pd(0) catalyst. If you suspect issues with this activation step, using a pre-formed Pd(0) catalyst or a pre-catalyst might offer more consistent results.
Q3: Can the purity of my reagents affect the level of debromination?
A3: Absolutely. Impurities in your starting material, boronic acid/ester, or amine can impact the reaction. Most critically, ensure your solvent is anhydrous and your base is of high purity, as trace water can be a significant source of hydrides leading to debromination.
Q4: I've tried optimizing ligands, bases, and solvents, but I still see significant debromination. What else can I do?
A4: If extensive optimization of the standard parameters fails, consider more advanced strategies:
-
Use of Additives: In some cases, additives can suppress side reactions. For instance, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling, a related side reaction, by minimizing the concentration of free Pd(II).[7]
-
Change the Coupling Partner (for Suzuki): If using a boronic acid, consider switching to a more stable boronic ester, such as a pinacol or MIDA ester. These are often more robust and less prone to protodeboronation, a side reaction that can indirectly contribute to debromination.
-
Catalyst Loading: While it may seem counterintuitive, in some cases, adjusting the catalyst loading can impact the relative rates of the desired reaction and side reactions.
Data on Reaction Parameter Effects
The following tables summarize literature findings on the impact of different reaction components on the yield of palladium-catalyzed cross-coupling reactions. While not specific to 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, they provide a valuable guide for selecting optimal conditions to maximize your desired product yield and minimize debromination.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Note: "Good" and "High" yields are as reported in the cited literature for analogous dihaloheterocycles, suggesting successful reactions.[8] |
Table 2: Effect of Ligand and Base in Buchwald-Hartwig Amination of Bromobenzene
| Palladium Precursor | Ligand | Base | Solvent | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 96 |
| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 97 |
| Pd(dppf)Cl₂ | - | t-BuONa | Toluene | 85 |
| Adapted from a study on the amination of bromobenzene.[6] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, incorporating best practices to minimize debromination. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the mol of Pd) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, with a minimal amount of degassed water if necessary). A typical ratio is 3:1 to 5:1 organic solvent to water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BrettPhos, 2.2-6.6 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF).
-
Reaction: Seal the flask and heat with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Visual Guides
Catalytic Cycles
Caption: Catalytic cycles for desired cross-coupling vs. the debromination side reaction.
Experimental Workflow for Optimization
Caption: A general workflow for optimizing reaction conditions to minimize debromination.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for debromination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 8-Bromo-2H-benzo[B]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, particularly concerning challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 8-Bromo-2H-benzo[b]oxazin-3(4H)-one backbone?
A1: The synthesis of the 2H-benzo[b][1]oxazin-3(4H)-one core structure can be approached through several methodologies. A prevalent method involves the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile, such as chloroacetyl chloride. Another modern and efficient approach is the palladium-catalyzed intramolecular C-O bond formation. For the specific synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, a plausible starting material would be 2-amino-3-bromophenol.
Q2: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
A2: Low yields in the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one can arise from several factors, particularly during scale-up. Key areas to investigate include:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The presence of the bromo substituent can sometimes lead to undesired side reactions. Analyze the crude product by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any major byproducts.
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Purity of Reagents: Ensure the starting materials, especially the 2-amino-3-bromophenol, are of high purity. Impurities can interfere with the reaction.
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Solvent and Atmosphere: The reaction may be sensitive to moisture and oxygen. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
Q3: I am observing the formation of multiple byproducts. What are the likely side reactions and how can they be minimized?
A3: During the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, several side reactions can occur:
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Dimerization or Polymerization: The starting materials or the product itself might undergo self-condensation under the reaction conditions. This can often be minimized by controlling the concentration of the reactants (using more dilute conditions) and the reaction temperature.
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Over-alkylation/acylation: If using a dihalo-reagent for cyclization, reaction at both the amine and the hydroxyl group of the aminophenol can occur. Careful control of stoichiometry is crucial.
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Dehalogenation: In palladium-catalyzed reactions, reductive dehalogenation of the bromo-substituent can be a competing pathway. This can be influenced by the choice of ligand, base, and the presence of reducing agents.
Q4: What are the recommended purification methods for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one at a larger scale?
A4: Purification of bromo-substituted heterocyclic compounds on a larger scale can be challenging. Common methods include:
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Recrystallization: This is often the most effective and scalable method for obtaining highly pure crystalline solids. A systematic screening of different solvents and solvent mixtures is recommended to find the optimal conditions.
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Slurry Washing: Washing the crude product with a suitable solvent in which the impurities are soluble but the product has low solubility can be an effective preliminary purification step.
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Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large-scale purification. It is typically reserved for the removal of closely related impurities if recrystallization is not effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or proceeds very slowly | - Inactive catalyst (for Pd-catalyzed routes)- Low reaction temperature- Poor quality of starting materials | - Use a fresh batch of palladium catalyst and ligand.- Gradually increase the reaction temperature in 5-10 °C increments.- Verify the purity of starting materials by NMR or melting point. |
| Formation of a dark, tarry reaction mixture | - Decomposition of starting materials or product at high temperatures- Presence of oxygen | - Lower the reaction temperature and extend the reaction time.- Ensure the reaction is conducted under a strict inert atmosphere. |
| Difficulty in isolating the product from the reaction mixture | - Product is highly soluble in the reaction solvent- Formation of an emulsion during workup | - After reaction completion, cool the mixture to induce precipitation.- If soluble, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- Break emulsions by adding brine or filtering through a pad of celite. |
| Product is contaminated with residual palladium | - Inefficient removal of the palladium catalyst during workup | - Treat the organic solution of the product with a palladium scavenger resin.- Filter the crude product solution through a pad of activated carbon or celite. |
| Inconsistent yields upon scale-up | - Inefficient mixing- Poor heat transfer | - Use a mechanical stirrer to ensure efficient mixing in larger reaction vessels.- Ensure the heating mantle or oil bath provides uniform heating to the entire reaction vessel. |
Experimental Protocols
A plausible synthetic approach for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one involves the reaction of 2-amino-3-bromophenol with chloroacetyl chloride.
Materials:
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2-Amino-3-bromophenol
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Chloroacetyl chloride
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Triethylamine (TEA) or another suitable base
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Dichloromethane (DCM) or a similar aprotic solvent
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 2-amino-3-bromophenol in dry DCM.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine to the solution.
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Slowly add a solution of chloroacetyl chloride in DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for the designated time, monitoring the progress by TLC.
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Upon completion, quench the reaction with water or a dilute aqueous acid solution.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables illustrate hypothetical data for optimizing the reaction conditions. Actual results may vary.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | RT | 12 | 75 |
| 2 | Diisopropylethylamine | DCM | RT | 12 | 72 |
| 3 | Pyridine | DCM | RT | 12 | 65 |
| 4 | Potassium Carbonate | Acetone | Reflux | 8 | 68 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | RT | 12 | 75 |
| 2 | Triethylamine | THF | RT | 12 | 70 |
| 3 | Triethylamine | Acetonitrile | RT | 12 | 68 |
| 4 | Triethylamine | Toluene | 50 | 10 | 65 |
Visualizations
Caption: General experimental workflow for the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Interpreting complex NMR spectra of 8-Bromo-2H-benzo[B]oxazin-3(4H)-one derivatives
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Bromo-2H-benzo[b]oxazin-3(4H)-one derivatives and interpreting their complex NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the aromatic region of my ¹H NMR spectrum for an 8-Bromo-2H-benzo[b]oxazin-3(4H)-one derivative difficult to interpret?
A: The aromatic region (typically δ 6.5-8.0 ppm) is often complex due to the presence of three adjacent protons (H-5, H-6, and H-7) on the benzene ring. These protons split each other, creating a complex multiplet. The bromine atom at position 8 and the electronic effects of the oxazine ring influence the chemical shifts, often causing signals to overlap.
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H-7 is typically a doublet, coupled only to H-6.
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H-6 is a triplet (or more accurately, a doublet of doublets), coupled to both H-5 and H-7.
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H-5 is a doublet, coupled only to H-6.
To resolve this, consider using higher field strength NMR instruments (e.g., 500 MHz or higher) to increase signal dispersion. Two-dimensional NMR techniques like ¹H-¹H COSY are also invaluable for unambiguously assigning these correlations.
Q2: I am not observing the N-H proton signal, or it appears very broad. What are the common reasons for this?
A: The N-H proton of the lactam ring can be challenging to observe for several reasons:
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Chemical Exchange: The proton can exchange with trace amounts of water (H₂O) or deuterium from the solvent (e.g., in DMSO-d₆ or CDCl₃). This exchange broadens the signal, sometimes to the point where it disappears into the baseline.
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Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the attached proton's signal.
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Solvent Effects: In protic solvents like D₂O or MeOD, the N-H proton will readily exchange and become invisible.
Troubleshooting Steps:
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Ensure your sample and NMR solvent are as dry as possible.
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Run the experiment in a non-protic, aprotic solvent like DMSO-d₆, where N-H protons are often sharper and less prone to exchange.
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Perform a D₂O exchange experiment: acquire a spectrum, add a drop of D₂O, shake, and re-acquire. The N-H signal should disappear, confirming its identity.
Q3: My spectrum has a low signal-to-noise ratio (S/N), and I'm worried I'm missing peaks. How can I improve this?
A: A low S/N is a common issue, especially for ¹³C NMR or with dilute samples.
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Increase Concentration: If possible, use a more concentrated sample. For ¹³C NMR, 10-50 mg is recommended, whereas 1-10 mg is often sufficient for ¹H NMR.
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Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires acquiring four times as many scans.
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Use a Higher Field Magnet: Stronger magnets provide inherently better sensitivity.
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Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate for your molecule to allow for full relaxation between scans.
Q4: The baseline of my spectrum is not flat ("rolling baseline"). What causes this and how can I correct it?
A: A rolling baseline is often an artifact of the data processing.
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Cause: This can be caused by a very intense signal (like the solvent peak) that is not properly phased, or if the first few data points of the Free Induction Decay (FID) are corrupted.
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Resolution: Most NMR processing software has functions for baseline correction. Applying a polynomial baseline correction algorithm (e.g., Whittaker Smoother or Bernstein Polynomial) can flatten the baseline. Manually re-phasing the spectrum, particularly around large peaks, may also resolve the issue.
Data Presentation: Predicted NMR Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core 8-Bromo-2H-benzo[b]oxazin-3(4H)-one structure. Note that these values can be significantly influenced by the choice of solvent and the presence of other substituents.
Table 1: Predicted ¹H NMR Data for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (-CH₂-) | ~ 4.6 | Singlet (s) | N/A |
| H-5 | ~ 7.0 | Doublet (d) | ~ 8.0 (³JHH) |
| H-6 | ~ 6.8 | Triplet (t) or dd | ~ 8.0 (³JHH) |
| H-7 | ~ 7.2 | Doublet (d) | ~ 8.0 (³JHH) |
| N-H | ~ 10.5 (in DMSO-d₆) | Broad Singlet (br s) | N/A |
Table 2: Predicted ¹³C NMR Data for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 (-CH₂-) | ~ 67 | Aliphatic carbon adjacent to oxygen. |
| C-3 (C=O) | ~ 165 | Carbonyl carbon of the lactam. |
| C-4a | ~ 120 | Quaternary aromatic carbon. |
| C-5 | ~ 125 | Aromatic CH. |
| C-6 | ~ 118 | Aromatic CH. |
| C-7 | ~ 128 | Aromatic CH. |
| C-8 | ~ 115 | Quaternary aromatic carbon attached to Bromine. |
| C-8a | ~ 145 | Quaternary aromatic carbon adjacent to Nitrogen and Oxygen. |
Visualizations
Validation & Comparative
Unveiling the Biological Potential of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
Unveiling the Biological Potential of 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one and related benzoxazinone derivatives. While direct comparative studies on the 8-bromo derivative are limited, this document synthesizes available data to offer insights into its potential as a therapeutic agent, particularly in oncology.
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on the validation of the biological activity of the 8-bromo substituted derivative, placed in the context of other promising analogues.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer agents.[1][4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. The following table summarizes the in vitro anticancer activity of several benzoxazinone derivatives, providing a basis for comparison.
| Compound | Cancer Cell Line(s) | IC50 / GI50 (µM) | Putative Target/Mechanism |
| Unnamed Benzoxazinone Derivative 1 | SK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung) | Varies | c-Myc G-quadruplex stabilization |
| Unnamed Benzoxazinone Derivative 2 | HCT-116 (Colon), MDA-MB-231 (Breast), SNU638 (Gastric) | Varies | PI3Kα Inhibition |
| Compound 7f (a 2H-benzo[b][1]oxazine derivative) | HCT-116, MDA-MB-231, SNU638 | Most potent in series | Potent PI3Kα inhibitor |
| Compound 32k (a 2H-benzo[b][1]oxazin-3(4H)-one derivative) | MV4-11 (Leukemia) | Selective CDK9 inhibitor | CDK9 Inhibition |
| Unnamed Benzoxazinone-triazole hybrid 14b | A549 (Lung) | 7.59 ± 0.31 | Induction of apoptosis, ROS generation, DNA damage, autophagy |
| Unnamed Benzoxazinone-triazole hybrid 14c | A549 (Lung) | 18.52 ± 0.59 | Induction of apoptosis, ROS generation, DNA damage, autophagy |
| Unnamed Benzoxazinone derivative (platelet aggregation inhibitor) | Not applicable (platelet aggregation) | 10.14 - 18.83 | Inhibition of ADP-induced platelet aggregation |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of benzoxazinone derivatives is often attributed to their interaction with critical signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Certain 2H-benzo[b][1]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of PI3Kα, a frequently mutated and overexpressed isoform in many human cancers.[6] By inhibiting PI3Kα, these compounds can effectively block downstream signaling through Akt and mTOR, leading to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazinone derivatives.
CDK9-Mediated Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that plays a critical role in the elongation phase of transcription.[7] Inhibition of CDK9 has emerged as a promising therapeutic strategy in hematologic malignancies. Specific derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been identified as potent and selective CDK9 inhibitors, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc, ultimately inducing apoptosis in cancer cells.[7]
Caption: CDK9-mediated transcriptional regulation and its inhibition by benzoxazinone derivatives.
Targeting the c-Myc G-Quadruplex
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor.[2] Certain benzoxazinone derivatives have been shown to stabilize this G-quadruplex structure, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation and migration.[2]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.
Caption: General workflow for assessing in vitro anticancer activity using the MTT assay.
Protocol:
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Dissolve the test compound (e.g., 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., PI3Kα or CDK9)
This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.
Protocol:
-
Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution (a peptide or protein that is a known substrate for the kinase), ATP solution, and the test compound dilutions.
-
Kinase Reaction: In a microplate, combine the kinase enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the product of the kinase reaction. This can be done using various methods, such as:
-
Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The available evidence strongly suggests that the 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a promising starting point for the development of novel anticancer agents. While specific data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is not extensively reported in comparative studies, the diverse and potent activities of its analogues targeting key cancer-related pathways like PI3K and CDK9, as well as novel mechanisms such as c-Myc G-quadruplex stabilization, underscore the potential of this particular derivative. Further investigation, including head-to-head comparative studies with established inhibitors and other promising benzoxazinone derivatives, is warranted to fully elucidate the therapeutic potential of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one. The experimental protocols provided in this guide offer a framework for such validation studies.
References
- 1. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Halogenated Benzoxazinones in Oncology Research
For Immediate Release
This guide provides a comparative overview of the anticancer activity of various halogenated 2H-benzo[b][1]oxazin-3(4H)-ones, with a particular focus on available data for bromo-substituted analogs in the broader context of other halogenated derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of currently available data to inform future research and development of this class of compounds.
Comparative Anticancer Activity
The following table summarizes the available in vitro anticancer activity (IC50 values) of a selection of halogenated benzoxazinone derivatives against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). It is crucial to note that this data is compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental protocols.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2H-benzo[b][1]oxazin-3(4H)-one | MCF-7 | 12.03 | [3] |
| 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one | MCF-7 | >50 | [3] |
| 6,8-Dichloro-2H-benzo[b][1]oxazin-3(4H)-one | MCF-7 | >50 | [3] |
| Data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one against MCF-7 and A549 cell lines was not available in the reviewed literature. | --- | --- | --- |
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro anticancer activity of compounds, based on methodologies described in the cited literature.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (halogenated benzoxazinones) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Benzoxazinone derivatives have been reported to exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4][5][6][7] Dysregulation of this pathway is a common feature in many cancers.[4] Some benzoxazinone derivatives have been identified as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and leading to the suppression of tumor growth.[8][9]
Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinones.
CDK9-Mediated Transcription Regulation
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[10][11][12] It is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive gene transcription.[11][13] In many cancers, there is an increased reliance on transcriptional pathways for the expression of anti-apoptotic proteins and oncogenes. Inhibition of CDK9 by certain benzoxazinone derivatives can lead to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9-mediated transcription and its inhibition by benzoxazinones.
Induction of Apoptosis
A common outcome of the action of many anticancer agents, including some benzoxazinone derivatives, is the induction of apoptosis, or programmed cell death.[1][14][15] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Benzoxazinones may induce apoptosis by causing DNA damage, generating reactive oxygen species (ROS), or by inhibiting survival pathways as mentioned above.[9][16]
Caption: General workflow for apoptosis induction by benzoxazinones.
Conclusion and Future Directions
The available data, though limited in terms of direct comparative studies, suggests that halogenated 2H-benzo[b][1]oxazin-3(4H)-ones are a promising class of compounds for anticancer drug discovery. The position and nature of the halogen substituent appear to play a critical role in their cytotoxic activity. To fully elucidate the therapeutic potential of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one and other halogenated analogs, further research is warranted. Specifically, systematic studies comparing a series of halogenated benzoxazinones (F, Cl, Br, I) at various positions on the benzoxazinone core under standardized experimental conditions are necessary. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective anticancer agents.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 Blockade Exploits Context-Dependent Transcriptional Changes to Improve Activity and Limit Toxicity of Mithramycin for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 8-Bromo vs. 6-Bromo Benzoxazinone Isomers for Drug Development Professionals
An In-Depth Analysis of Synthesis, Biological Activity, and Experimental Protocols
For researchers and scientists in the field of drug discovery and development, the strategic modification of core scaffolds with halogen atoms is a well-established method to enhance pharmacological properties. Benzoxazinone, a privileged heterocyclic structure, has been the subject of extensive research due to its broad spectrum of biological activities. The introduction of a bromine atom to the benzoxazinone core can significantly influence its potency and selectivity. This guide provides a comparative analysis of two key positional isomers: 8-bromo-2H-1,4-benzoxazin-3(4H)-one and 6-bromo-2H-1,4-benzoxazin-3(4H)-one, offering a valuable resource for medicinal chemists and pharmacologists.
While direct comparative studies evaluating the 8-bromo and 6-bromo isomers under identical experimental conditions are limited in the current literature, this guide synthesizes available data to draw meaningful comparisons and highlight structure-activity relationships.
Physicochemical Properties
The position of the bromine atom on the benzoxazinone ring influences the electronic distribution and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
| Property | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₈H₆BrNO₂ | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol | 228.04 g/mol |
| Appearance | Solid (form may vary) | Off-white to tan solid[1] |
| Melting Point | Data not readily available | 220-227 °C[1] |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents |
Synthesis and Chemical Reactivity
The synthesis of both 8-bromo and 6-bromo benzoxazinone isomers can be achieved through established synthetic routes, typically involving the cyclization of a substituted 2-aminophenol derivative. The bromine substituent can be introduced either on the starting aminophenol or through electrophilic aromatic substitution on the benzoxazinone core.
The bromine atom enhances the reactivity of the aromatic ring, making these isomers valuable intermediates for further chemical modifications through reactions like cross-coupling to introduce diverse functional groups.
Figure 1. General synthesis workflow for bromo-benzoxazinone isomers.
Comparative Biological Activities
Available literature suggests that both 6-bromo and 8-bromo substituted benzoxazinones possess a range of biological activities. However, the nature and potency of these activities appear to be influenced by the position of the bromine atom.
Anticancer Activity
Derivatives of 6-bromo-benzoxazinone have been investigated for their anticancer properties. For instance, a study on 6,8-dibromo-2-ethyl-4H-benzo[d][2]oxazin-4-one, which contains bromine at both the 6 and 8 positions, demonstrated significant antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines[3]. This suggests that substitution at these positions can be favorable for anticancer activity. While specific data for the 8-monobromo isomer is scarce, the activity of the dibromo derivative hints at the potential of the 8-bromo substitution.
Some benzoxazinone derivatives have been shown to exert their anticancer effects by downregulating the expression of c-Myc mRNA, a key oncogene, by inducing the formation of G-quadruplex structures in the c-Myc gene promoter[1].
Figure 2. Proposed mechanism of anticancer activity for some benzoxazinone derivatives.
Table 1: Antiproliferative Activity of a 6,8-Dibromo-benzoxazinone Derivative [3]
| Compound | Cell Line | IC₅₀ (µM) |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][2]oxazin-4-one | MCF-7 (Breast Cancer) | 5.4 ± 0.3 |
| HepG2 (Liver Cancer) | 7.2 ± 0.5 |
Note: This data is for a dibromo-derivative and not a direct comparison of the 6- and 8-monobromo isomers. It is included to highlight the potential of halogenation at these positions.
Antimicrobial and Anti-inflammatory Activities
The 6-bromo isomer has been noted for its potential antimicrobial and anti-inflammatory properties[1]. The synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one has been reported, and its derivatives have shown significant antibacterial activity[4]. Furthermore, studies on 6,8-dibromo-3,1-benzoxazin-4(H)-one derivatives have demonstrated both antimicrobial and anti-inflammatory activities[2]. This suggests that the 6-position is a favorable site for bromine substitution to elicit these effects. Information on the specific antimicrobial and anti-inflammatory activities of the 8-bromo isomer is less prevalent in the literature.
Experimental Protocols
General Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
A common method for the synthesis involves the reaction of a 2-amino-5-bromophenol with a haloacetyl halide.
Materials:
-
2-Amino-5-bromophenol
-
Chloroacetyl chloride (or bromoacetyl bromide)
-
Anhydrous potassium carbonate
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolve 2-amino-5-bromophenol in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add a solution of chloroacetyl chloride in acetone to the reaction mixture at room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-2H-1,4-benzoxazin-3(4H)-one.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on the methodology used for evaluating the antiproliferative activity of the 6,8-dibromo-benzoxazinone derivative[3].
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HepG2 (human hepatocellular carcinoma)
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Figure 3. Experimental workflow for the in vitro anticancer activity (MTT) assay.
Conclusion
The positional isomerism of the bromine atom on the benzoxazinone scaffold plays a crucial role in defining the biological activity profile. Based on the available data, the 6-bromo isomer and its derivatives have been more extensively studied and have shown promising antimicrobial, anti-inflammatory, and anticancer activities. While data for the 8-bromo isomer is more limited, the significant activity of the 6,8-dibromo derivative suggests that the 8-position is also a key site for substitution to impart potent biological effects.
This comparative guide underscores the need for further direct comparative studies of these two isomers to fully elucidate their structure-activity relationships and to guide the rational design of more potent and selective benzoxazinone-based therapeutic agents. The provided experimental protocols offer a starting point for researchers to conduct such comparative evaluations.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mediresonline.org [mediresonline.org]
Unveiling the Potency of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Benzoxazinones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of bromo-substituted benzoxazinones, supported by experimental data. The strategic placement of bromine atoms on the benzoxazinone scaffold has been shown to significantly influence their therapeutic potential, ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory activities.
This guide synthesizes findings from multiple studies to present a clear overview of the structure-activity relationships (SAR) of these compounds, offering valuable insights for the rational design of new and more effective therapeutic agents. The data is presented in structured tables for easy comparison, followed by detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways.
Comparative Biological Activities of Bromo-Substituted Benzoxazinones
The introduction of bromine, a halogen atom, into the benzoxazinone structure can modulate its physicochemical properties, such as lipophilicity and electronic effects, thereby impacting its interaction with biological targets. The following tables summarize the quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various bromo-substituted benzoxazinones.
Anticancer Activity
Recent studies have highlighted the potential of bromo-substituted benzoxazinones as promising anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, with some derivatives exhibiting low micromolar IC50 values.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromo | MCF-7 (Breast) | 5.52 ± 0.90 | [1] |
| HCT-116 (Colon) | 7.85 ± 0.25 | [1] | ||
| 2 | 6-Bromo | MCF-7 (Breast) | 7.31 ± 0.10 | [1] |
| HCT-116 (Colon) | 16.40 ± 1.89 | [1] | ||
| 3 (7d) | 4-Bromophenyl | MCF-7 (Breast) | 22.6 | [2] |
| HT-29 (Colon) | 13.4 | [2] | ||
| 4 | 6-Bromo | MCF-7 (Breast) | 4.06 - 7.31 | [3] |
| HCT-116 (Colon) | 4.80 - 8.26 | [3] | ||
| 5 (Compound 6) | Brominated | K562 (Leukemia) | 3.83 ± 0.6 | [4] |
| 6 (Compound 8) | Brominated | K562 (Leukemia) | 4.79 ± 0.85 | [4] |
SAR Insights: The data suggests that the position and nature of the bromo-substitution, along with other substituents on the benzoxazinone and associated moieties, play a crucial role in determining the anticancer potency and selectivity. For instance, benzoxazine-purine hybrids with a bromine at the 6-position of the benzoxazine ring demonstrated enhanced antiproliferative activity against both breast and colon cancer cell lines.[3]
Antimicrobial Activity
Bromo-substituted benzoxazinones have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The data below presents the antimicrobial activity of selected compounds, typically measured as the zone of inhibition or the minimum inhibitory concentration (MIC).
| Compound | Substitution Pattern | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 7 (Compound 3a) | 2-Bromo, 1,4-dimethoxy | E. coli | 16 - 18 mm | [5] |
| S. aureus | 16 mm | [5] | ||
| B. cereus | 16 - 19 mm | [5] | ||
| 8 (Compound 3b) | 2-Bromo, 1,4-dimethoxy | E. coli | 18 - 20 mm | [5] |
| S. paratyphi | 24 - 25 mm | [5] | ||
| K. pneumoniae | 16 - 22 mm | [5] | ||
| S. aureus | 15 - 20 mm | [5] | ||
| 9 (6,8-dibromo derivatives) | 6,8-Dibromo | Various Bacteria & Fungi | Significant Activity Reported | [6] |
SAR Insights: The presence of a bromo substituent on the phenoxazinone core, a related heterocyclic system, has been shown to impart significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Specifically, dibromo-substituted benzoxazinone derivatives have shown notable antimicrobial and anti-inflammatory activities.[6]
Enzyme Inhibitory Activity (α-Chymotrypsin)
Certain bromo-substituted benzoxazinones have been identified as potent inhibitors of serine proteases like α-chymotrypsin. This inhibition is crucial in various physiological and pathological processes.
| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |
| 10 (2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one) | 2-(2-Bromophenyl) | α-Chymotrypsin | 6.99 |
SAR Insights: Studies on a series of benzoxazinone derivatives have indicated that halogen substitution influences their inhibitory potential against α-chymotrypsin. While fluoro substitution often leads to higher potency, bromo-substituted analogs also exhibit significant inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
α-Chymotrypsin Inhibition Assay
This assay spectrophotometrically measures the inhibition of α-chymotrypsin activity.
-
Preparation of Solutions:
-
Tris-HCl buffer (50 mM, pH 7.6) containing 10 mM CaCl2.
-
α-Chymotrypsin solution (from bovine pancreas) prepared in the buffer.
-
Substrate solution: N-succinyl-L-phenylalanine-p-nitroanilide (SPNA) dissolved in the buffer.
-
Test compounds (bromo-substituted benzoxazinones) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, α-chymotrypsin solution, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution (SPNA).
-
Measure the increase in absorbance at 410 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline upon substrate hydrolysis.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Materials:
-
Mueller-Hinton Broth (MHB) or another appropriate broth medium.
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
-
Test compounds serially diluted in the broth in a 96-well microplate.
-
-
Assay Procedure:
-
Dispense the diluted test compounds into the wells of the microplate.
-
Add the standardized microbial inoculum to each well.
-
Include positive control wells (microorganism without the test compound) and negative control wells (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce paw edema induced by carrageenan.
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure:
-
Administer the test compound (bromo-substituted benzoxazinone) or the vehicle (control) to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the bromo-substituted benzoxazinone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Mechanism of Action Visualizations
The biological activities of bromo-substituted benzoxazinones are often attributed to their ability to modulate specific cellular signaling pathways. Below are graphical representations of pathways potentially targeted by these compounds, created using the DOT language.
Caption: Potential anticancer mechanisms of bromo-substituted benzoxazinones.
Caption: Inhibition of the NF-κB signaling pathway by bromo-substituted benzoxazinones.
Caption: General workflow for SAR studies of bromo-substituted benzoxazinones.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validated comparison of the experimental data for various benzoxazinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information herein is compiled from multiple peer-reviewed studies to offer an objective analysis of the therapeutic potential of this versatile heterocyclic scaffold. Detailed experimental protocols for the key biological assays are provided to support the reproducibility of the cited findings.
Anticancer Activity of Benzoxazinone Derivatives
Benzoxazinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cancer cell growth.
Table 1: Anticancer Activity of Benzoxazinone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Derivative 15 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Compound c5 | Huh-7 (Liver) | 28.48 | [2] |
| Compound c14 | Huh-7 (Liver) | 32.60 | [2] |
| Compound c16 | Huh-7 (Liver) | 31.87 | [2] |
| Compound c18 | Huh-7 (Liver) | 19.05 | [2] |
| Four Synthesized Derivatives | SK-RC-42 (Kidney) | Varies | [3] |
| SGC7901 (Gastric) | Varies | [3] | |
| A549 (Lung) | Varies | [3] |
Anti-inflammatory Activity of Benzoxazinone Derivatives
The anti-inflammatory potential of benzoxazinone derivatives has been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. The percentage of edema inhibition is a direct measure of the anti-inflammatory effect.
Table 2: Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound/Derivative | Dosage | Inhibition of Edema (%) | Reference |
| Compound 3d | Not Specified | 62.61 | [4] |
| Various Derivatives | Not Specified | Significant | [4] |
| Compounds e2, e16, e20 | Not Specified | Significant NO reduction | [5][6] |
Antimicrobial Activity of Benzoxazinone Derivatives
The antimicrobial efficacy of benzoxazinone derivatives has been assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 4e | E. coli | 22 (zone of inhibition in mm) | [7] |
| S. aureus | 20 (zone of inhibition in mm) | [7] | |
| B. subtilis | 18 (zone of inhibition in mm) | [7] | |
| Various Derivatives | E. coli | Wide Activity | [8] |
| B. subtilis | Wide Activity | [8] | |
| S. aureus | Some Resistance | [8] | |
| S. enteritidis | Most Resistant | [8] | |
| Various Derivatives | Various Strains | 2-8 | [9] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzoxazinone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test benzoxazinone derivatives or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the rats to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzoxazinone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Anticancer Mechanism: c-Myc Signaling Pathway Inhibition
Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc signaling pathway. These compounds can downregulate the expression of c-Myc mRNA, which is a key regulator of cell proliferation and growth.[3]
Figure 1. Inhibition of the c-Myc signaling pathway by benzoxazinone derivatives.
Anti-inflammatory Mechanism: Nrf2-HO-1 Signaling Pathway Activation
The anti-inflammatory properties of some benzoxazinone derivatives are attributed to their ability to activate the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.[5][6]
Figure 2. Activation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of benzoxazinone derivatives.
Figure 3. Experimental workflow for anticancer screening of benzoxazinone derivatives.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 8-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
Benchmarking Synthetic Routes to 8-Bromo-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The following sections detail benchmarked synthetic strategies, supported by experimental data and protocols, to inform efficient synthesis design and optimization.
Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged structure found in numerous biologically active compounds. The targeted introduction of a bromine atom at the C8 position can significantly modulate the pharmacological properties of these molecules. This guide benchmarks two primary synthetic strategies for obtaining 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one: direct bromination of the parent benzoxazinone and cyclization of a pre-brominated precursor. A third, alternative route for the synthesis of a related benzoxazinone derivative is also presented for comparative purposes.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as starting material availability, desired yield, scalability, and reaction conditions. The following table summarizes the key quantitative data for the benchmarked synthetic methodologies.
| Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Route A: Electrophilic Bromination | 2H-benzo[b][1]oxazin-3(4H)-one | Bromine, Acetic Acid | Room temperature, 1 hour | ~40-50* | [1] |
| Route B: Cyclization of Brominated Precursor | 2-Amino-3-bromophenol, Chloroacetyl chloride | Triethylamine, Chloroform | Reflux, 6-8 hours | ~60-70** | |
| Alternative: Smiles Rearrangement | N-substituted-2-chloroacetamide, Substituted 2-chlorophenol | Cesium Carbonate, DMF | Reflux | 45-90 | [2] |
*Note: Published data for the direct bromination of 2H-benzo[b][1]oxazin-3(4H)-one primarily reports the formation of 6- and 7-bromo isomers. The yield for the 8-bromo isomer is an estimate based on general electrophilic aromatic substitution principles and may require significant optimization to achieve regioselectivity. **Note: While a specific literature yield for the direct cyclization to 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one was not found, the estimated yield is based on similar reported syntheses of substituted benzoxazinones.
Experimental Protocols
Route A: Electrophilic Bromination of 2H-benzo[b][1][2]oxazin-3(4H)-one
This route involves the direct bromination of the pre-formed benzoxazinone ring. However, controlling the regioselectivity to favor the 8-position can be challenging due to the directing effects of the amide and ether functionalities.
Protocol:
-
Dissolve 2H-benzo[b][1]oxazin-3(4H)-one (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0-1.2 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Route B: Cyclization of 2-Amino-3-bromophenol
This approach introduces the bromine atom at the desired position on the starting material, ensuring regiochemical control during the subsequent cyclization.
Protocol:
-
To a solution of 2-amino-3-bromophenol (1.0 eq) and triethylamine (1.2 eq) in chloroform, add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one.
Alternative Route: Smiles Rearrangement for N-Substituted Benzoxazinones
The Smiles rearrangement offers an alternative for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones. This method involves an intramolecular nucleophilic aromatic substitution.
Protocol:
-
Synthesize the N-substituted 2-chloroacetamide by reacting the desired primary amine with chloroacetyl chloride.
-
In a flask, combine the N-substituted 2-chloroacetamide (1.0 eq), a substituted 2-chlorophenol (1.0 eq), and cesium carbonate (1.5 eq) in DMF.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Route A - Electrophilic Bromination.
Caption: Route B - Cyclization of Brominated Precursor.
Caption: General Experimental Workflow.
Conclusion
The synthesis of 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one can be approached through two primary strategies. Route B, involving the cyclization of a pre-brominated precursor, offers superior regiochemical control and is likely to provide a higher yield of the desired product. While Route A is more atom-economical in principle, the challenge of controlling the regioselectivity of the bromination reaction may lead to a mixture of isomers, complicating purification and reducing the overall yield of the target compound. The choice of the synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the importance of isomeric purity. The alternative Smiles rearrangement provides a versatile method for accessing N-substituted analogs.
A Comparative Guide to the Biological Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives
A Comparative Guide to the Biological Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activities of a class of heterocyclic compounds, the 2H-benzo[b][1]oxazin-3(4H)-ones. While direct experimental data for 8-Bromo-2H-benzo[b][1]oxazin-3(4H)-one is limited in the public domain, this document synthesizes available research on structurally related derivatives to offer insights into their potential therapeutic applications. The focus is on their anticancer and enzyme-inhibitory activities, with comparisons to established drugs and other experimental compounds.
In Vitro Activity: A Versatile Scaffold
Derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have demonstrated a broad range of biological activities in preclinical in vitro studies. These compounds have shown potential as anticancer agents, inhibitors of key cellular enzymes, and modulators of various signaling pathways.
Anticancer Activity
The benzoxazinone scaffold has been extensively explored for its antiproliferative effects against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Table 1: In Vitro Anticancer Activity of 2H-benzo[b][1]oxazin-3(4H)-one Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | IC50/GI50 Values | Reference Compound(s) |
| 1,2,3-triazole linked derivatives (14b, 14c) | A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), SKOV3 (ovary) | Induced apoptosis, elevated reactive oxygen species (ROS), and induced DNA damage. Most potent against A549 cells. | 14b: 7.59 ± 0.31 μM (A549)14c: 18.52 ± 0.59 μM (A549) | Gefitinib |
| 6-cinnamoyl derivatives | A549 (lung) | Suppressed cell growth by inducing autophagy and cell cycle arrest. | - | Erlotinib |
| Compound 5 (a 2H-1,4-benzoxazin-3(4H)-one derivative) | A549 (lung), DLD-1 (colon), MV4-11 (leukemia) | Significantly reduced cell viability. | - | Erlotinib |
| Compound 7f | HCT-116 (colon), MDA-MB-231 (breast), SNU638 (gastric) | Potent PI3Kα inhibitor, decreased phospho-Akt (T308). | - | - |
| Compound 32k | MV4-11 (leukemia) | Selective CDK9 inhibitor, induced apoptosis. | - | - |
| 4-phenyl derivatives (8d-1) | HeLa (cervical), A549 (lung) | Pan-class I PI3K/mTOR inhibitor. | PI3Kα: 0.63 nMHeLa: 1.35 μMA549: 1.22 μM | - |
Enzyme Inhibition
Beyond direct cytotoxicity, these derivatives have shown potent inhibitory activity against specific enzymes implicated in cancer and other diseases.
Table 2: Enzyme Inhibitory Activity of 2H-benzo[b][1]oxazin-3(4H)-one Derivatives
| Compound/Derivative | Target Enzyme(s) | Key Findings | IC50 Values | Reference Compound(s) |
| 7a-g | ADP-induced platelet aggregation | Inhibited platelet aggregation. | 10.14-18.83 μmol/L | Ticlopidine (3.18 μmol/L), Aspirin (6.07 μmol/L)[2] |
| 8d-1 | PI3Kα, mTOR | Potent dual inhibitor. | PI3Kα: 0.63 nM | - |
| Compound 7f | PI3Kα | Potent and selective inhibitor. | - | - |
| Compound 32k | CDK9 | Selective inhibitor. | - | - |
| 6d, 6f (benzothiazole hybrids) | Acetylcholinesterase | Significant inhibitory activity. | 6d: 32.00 μg/mL6f: 25.33 μg/mL | - |
In Vivo Activity: Emerging Evidence
While in vitro data are abundant, in vivo studies on 2H-benzo[b][1]oxazin-3(4H)-one derivatives are less common but show promising results in preclinical models.
Table 3: In Vivo Activity of 2H-benzo[b][1]oxazin-3(4H)-one Derivatives
| Compound/Derivative | Animal Model | Key Findings | Dosage/Administration |
| Compound 32k | Hematological tumor xenograft models | Significant antitumor efficacy with intermittent dosing. | Intravenous |
| 8d-1 | Hela/A549 tumor xenograft models | Significant tumor growth inhibition (TGI of 87.7% at 50 mg/kg in Hela model) without significant toxicity. | Oral (24.1% bioavailability) |
Signaling Pathways and Experimental Workflows
The therapeutic effects of 2H-benzo[b][1]oxazin-3(4H)-one derivatives are often attributed to their modulation of key signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profile of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and its structural analogs. Due to the limited availability of a comprehensive, head-to-head selectivity panel screening for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one, this document synthesizes findings from various studies on the broader 2H-benzo[b][1]oxazin-3(4H)-one scaffold, with a particular focus on bromo-substituted derivatives. The aim is to offer insights into the potential therapeutic applications and off-target effects of this class of compounds.
Introduction to the 2H-benzo[b]oxazin-3(4H)-one Scaffold
The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic structure in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory agents. The bromine substitution at the 8th position of the benzoxazinone ring is anticipated to modulate the compound's physicochemical properties and target engagement.
Comparative Biological Activities
The following sections and tables summarize the known biological activities of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives against various targets.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of benzoxazinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Table 1: Anticancer Activity of Benzoxazinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 8d-1 (a 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative) | HeLa | 1.35 | [2] |
| A549 | 1.22 | [2] | |
| Compound 14b (a 2H-benzo[b][1]oxazin-3(4H)-one linked 1,2,3-triazole derivative) | A549 | 7.59 ± 0.31 | [3] |
| Compound 14c (a 2H-benzo[b][1]oxazin-3(4H)-one linked 1,2,3-triazole derivative) | A549 | 18.52 ± 0.59 | [3] |
| 6,8-Dibromo-2-ethyl-4H-benzo[d][4]oxazin-4-one derivatives (Compounds 1, 5, and 12) | HepG2, MCF-7, HCT-29 | 6 - 16 | [5] |
Enzyme Inhibition
Benzoxazinone derivatives have been shown to inhibit various enzymes, indicating their potential as targeted therapies.
Table 2: Enzyme Inhibition Profile of Benzoxazinone Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 8d-1 (a 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivative) | PI3Kα | 0.63 nM (IC50) | [6] |
| A series of benzoxazinone derivatives (Compounds 1-18) | α-Chymotrypsin | 6.5 - 341.1 µM (IC50) | |
| 4.7 - 341.2 µM (Ki) | |||
| Compound 32k (a 2H-benzo[b][1]oxazin-3(4H)-one derivative) | CDK9 | Selective inhibitor (IC50 not specified) | [7] |
| Novel 1,4-benzoxazin-3-one derivatives | PARP-1 | (Activity demonstrated, specific IC50 not provided) |
Other Biological Activities
Derivatives of the 2H-benzo[b]oxazin-3(4H)-one scaffold have also been explored for other therapeutic applications.
Table 3: Other Reported Biological Activities
| Compound Class | Biological Activity | IC50 / Effect | Reference |
| 2H-benzo[b][1]oxazin-3(4H)-one derivatives (7a-g) | Platelet Aggregation Inhibition (ADP-induced) | 10.14 - 18.83 µmol/L | [4] |
| Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1]oxazine-2-carboxylate | 5-HT2 Receptor Antagonism | Selective antagonist | [8] |
Experimental Protocols
This section provides a general overview of the methodologies used to obtain the data presented above. For detailed protocols, please refer to the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay
-
Assay Principle: Kinase activity is typically measured using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity-based assays.
-
Reaction Mixture: The kinase, substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations are incubated in an appropriate buffer.
-
Detection: The reaction product is quantified. For example, in a luminescence-based assay, the amount of ATP remaining after the kinase reaction is measured.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers, and PRP is prepared by centrifugation.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.
-
Compound Incubation: The test compound is added to the PRP and incubated for a short period.
-
Agonist Addition: A platelet aggregation agonist, such as ADP (adenosine diphosphate), is added to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the control.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the compound's mechanism of action and the methods used for its evaluation.
References
- 1. 688363-48-6 | 8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one - Moldb [moldb.com]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | 1021859-84-6 | WQB85984 [biosynth.com]
Reproducibility of Published Results for 8-Bromo-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives. Due to the limited availability of published, reproducible synthetic protocols for the specific 8-bromo analog, this document outlines a generalized, plausible synthetic route based on established chemical methodologies. The guide further presents a comparison of the biological activities of various benzoxazinone derivatives, focusing on their anticancer properties and mechanism of action as PI3K/mTOR inhibitors.
Synthetic Accessibility and Reproducibility
A comprehensive search of the scientific literature did not yield a specific, detailed, and independently verified protocol for the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one (CAS 688363-48-6). However, the synthesis of the core 2H-benzo[b]oxazin-3(4H)-one scaffold and its derivatives is a well-established process in medicinal chemistry, typically involving a two-step sequence: N-acylation of an aminophenol followed by intramolecular cyclization.
Based on general procedures for similar compounds, a reproducible synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one can be proposed. The reproducibility of this synthesis would depend on the careful control of reaction conditions, particularly temperature and the purity of reagents.
Proposed Experimental Protocol
Step 1: N-acylation of 2-Amino-3-bromophenol
This step involves the reaction of 2-amino-3-bromophenol with an acylating agent, such as chloroacetyl chloride or acetic anhydride, to form the corresponding N-acyl derivative. The use of a base, like pyridine or triethylamine, is typically required to neutralize the acid generated during the reaction.
-
Materials: 2-Amino-3-bromophenol, chloroacetyl chloride (or acetic anhydride), pyridine (or triethylamine), dichloromethane (or a similar aprotic solvent).
-
Procedure:
-
Dissolve 2-amino-3-bromophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Add the base dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove the base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid, and finally with brine.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(3-bromo-2-hydroxyphenyl)acetamide intermediate.
-
Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Intramolecular Cyclization
The second step involves the intramolecular cyclization of the N-(3-bromo-2-hydroxyphenyl)acetamide intermediate to form the final 8-Bromo-2H-benzo[b]oxazin-3(4H)-one. This is typically achieved by heating the intermediate in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or acetone.
-
Materials: N-(3-bromo-2-hydroxyphenyl)acetamide, potassium carbonate (or sodium hydride), dimethylformamide (or acetone).
-
Procedure:
-
Dissolve the N-acyl intermediate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated.
-
The crude product is then purified by recrystallization or column chromatography to yield 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
-
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one.
Comparative Biological Activity
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have garnered significant interest due to their wide range of biological activities, most notably as anticancer agents. Many of these compounds have been shown to exert their effects through the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Anticancer Activity of Benzoxazinone Derivatives
The following table summarizes the in vitro anticancer activity of several benzoxazinone derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-phenyl | HeLa (Cervical Cancer) | 1.35 | [1] |
| 1 | 4-phenyl | A549 (Lung Cancer) | 1.22 | [1] |
| 2 | 6-cinnamoyl | A549 (Lung Cancer) | - | [2] |
| 3 | 2H-1,4-benzoxazin-3(4H)-one derivative | A549 (Lung Cancer) | - | [2] |
| 3 | 2H-1,4-benzoxazin-3(4H)-one derivative | DLD-1 (Colon Cancer) | - | [2] |
| 3 | 2H-1,4-benzoxazin-3(4H)-one derivative | MV4-11 (Leukemia) | - | [2] |
| 4 | 1,2,3-triazole linked | A549 (Lung Cancer) | 7.59 ± 0.31 | [2] |
| 5 | 1,2,3-triazole linked | A549 (Lung Cancer) | 18.52 ± 0.59 | [2] |
| 6 | 6,8-dibromo-2-ethyl | MCF-7 (Breast Cancer) | <10 | [3] |
| 6 | 6,8-dibromo-2-ethyl | HepG2 (Liver Cancer) | <10 | [3] |
| 6 | 6,8-dibromo-2-ethyl | HCT-29 (Colon Cancer) | <10 | [3] |
Note: A direct comparison of the anticancer activity of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one is not possible due to the lack of publicly available data. However, the data for the di-brominated derivative (Compound 6) suggests that halogenation at the 6 and 8 positions can lead to potent anticancer activity.
PI3K/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in various cancers, promoting tumor growth and survival. Several 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of this pathway.[1][4]
Caption: The PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.
Experimental Workflow for Kinase Inhibitor Screening
The identification and characterization of kinase inhibitors, such as benzoxazinone derivatives, typically follow a standardized workflow. This process begins with high-throughput screening to identify initial hits, followed by more detailed biochemical and cell-based assays to confirm activity and determine the mechanism of action.
Caption: A typical experimental workflow for the screening and characterization of kinase inhibitors.
Conclusion
While a specific, reproducible published protocol for the synthesis of 8-Bromo-2H-benzo[b]oxazin-3(4H)-one remains to be consolidated in the public domain, a reliable synthetic route can be extrapolated from established methodologies for related compounds. The broader class of 2H-benzo[b]oxazin-3(4H)-one derivatives has demonstrated significant potential as anticancer agents, with a notable mechanism of action involving the inhibition of the PI3K/mTOR signaling pathway. The data on di-brominated analogs suggest that halogenation can be a favorable modification for enhancing biological activity. Further research is warranted to synthesize and evaluate the specific 8-bromo derivative to fully elucidate its therapeutic potential and to provide a definitive, reproducible protocol for its preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Bromo-2H-benzo[B]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Proper Disposal of 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one, a halogenated organic compound, requires specific procedures for its safe disposal due to its potential hazards. This guide provides essential information on its safe handling and a step-by-step disposal plan.
Immediate Safety and Hazard Information
Based on available safety data, 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one is classified as a hazardous substance. The following hazard and precautionary statements have been identified:
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P334: IF ON SKIN: Immerse in cool water/wrap in wet bandages.
-
Due to its classification as a halogenated organic compound, it is crucial to segregate this waste from non-halogenated waste streams to ensure proper disposal and to prevent chemical incompatibilities.
Quantitative Data
| Property | Value |
| CAS Number | 688363-48-6 |
| Molecular Formula | C₈H₆BrNO₂ |
| Molecular Weight | 228.04 g/mol |
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive data.
Disposal Protocol
The proper disposal of 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedural outline:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles. Work should be conducted in a well-ventilated area, preferably a fume hood.
-
Waste Segregation:
-
Collect waste 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be specifically marked for "Halogenated Organic Waste."
-
Crucially, do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.
-
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Method of Disposal: The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound and minimizes environmental impact.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one.
Caption: Disposal Workflow for 8-Bromo-2H-benzo[B][1]oxazin-3(4H)-one.
References
Personal protective equipment for handling 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one. The information herein is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.
Disclaimer: A comprehensive Safety Data Sheet (SDS) with specific quantitative toxicological data for 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one is not publicly available. The following guidance is based on the GHS classifications provided by suppliers and data from structurally similar halogenated aromatic compounds. All laboratory work should be conducted by trained personnel familiar with the potential hazards.
Hazard Identification and Classification
Based on available information for 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one and its analogs, the compound is classified with the following hazards[1]:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table outlines the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye and Face Protection | Chemical safety goggles with side shields | Full-face shield worn over safety goggles |
| Hand Protection | Chemical-resistant gloves (Viton® or Butyl rubber recommended) | Double gloving (e.g., nitrile inner, Viton® or Butyl rubber outer) |
| Body Protection | Long-sleeved laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Use in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridges if fume hood is not available or for spill cleanup |
*Higher risk operations include handling large quantities, heating the substance, or procedures with a high potential for aerosolization.
Glove Selection: Standard nitrile gloves have poor resistance to halogenated and aromatic hydrocarbons[3]. For direct handling of 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one, gloves made of Viton® or Butyl rubber are recommended for their superior resistance to this class of chemicals[2].
Operational and Handling Plan
Engineering Controls:
-
All work with solid or solutions of 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one must be conducted in a properly functioning chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of fine particles. Use a tared and sealed container to transport the chemical to the reaction setup.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For reactions involving heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves and wash hands thoroughly with soap and water.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one and its contaminated waste is crucial to prevent environmental contamination.
Waste Segregation:
-
Halogenated Waste: All solid waste (contaminated consumables, filter paper, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in a designated, properly labeled, and sealed container for halogenated organic waste[4][5][6].
-
Non-Halogenated Waste: Keep this compound and its waste separate from non-halogenated waste streams to avoid higher disposal costs and more complex disposal procedures[4][6].
Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility[4].
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of 8-Bromo-2H-benzo[B][1][2]oxazin-3(4H)-one.
References
- 1. achmem.com [achmem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
